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  • Product: 3-(4-chlorophenyl)-2-methylbutanoic acid
  • CAS: 1527669-57-3

Core Science & Biosynthesis

Foundational

3-(4-chlorophenyl)-2-methylbutanoic acid CAS number 42288-16-4

Topic: 3-(4-chlorophenyl)-3-methylbutanoic acid (CAS 42288-16-4) Role: Senior Application Scientist Strategic Synthesis, Structural Analysis, and Application Protocols Executive Summary & Identification 3-(4-chlorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-chlorophenyl)-3-methylbutanoic acid (CAS 42288-16-4) Role: Senior Application Scientist

Strategic Synthesis, Structural Analysis, and Application Protocols

Executive Summary & Identification

3-(4-chlorophenyl)-3-methylbutanoic acid (CAS 42288-16-4 ) is a specialized carboxylic acid intermediate characterized by a quaternary carbon center at the


-position. This structural motif—a gem-dimethyl group adjacent to an aromatic ring—is highly valued in medicinal chemistry for its ability to restrict conformational flexibility, thereby enhancing the binding affinity and metabolic stability of downstream pharmaceutical targets, particularly in the development of GABA-B receptor agonists and pyrethroid analogs.
Critical Nomenclature Clarification

WARNING: There is a frequent nomenclature conflict in commercial databases between this compound and its constitutional isomer, the Fenvalerate metabolite. Researchers must verify the structure before procurement or synthesis.

FeatureTarget Compound (CAS 42288-16-4) Common Isomer (Fenvalerate Acid)
IUPAC Name 3-(4-chlorophenyl)-3-methylbutanoic acid2-(4-chlorophenyl)-3-methylbutanoic acid
Structure

-Quaternary Carbon

-Methine Carbon
Methyl Position Position 3 (Gem-dimethyl effect)Position 3 (Isopropyl group)
CAS 42288-16-4 2012-74-0 (or 55332-38-2 for S-isomer)
Primary Use Baclofen analogs, conformational lockingPyrethroid insecticide synthesis

Chemical Structure & Properties[1][2][3]

Molecular Identity[1]
  • SMILES: CC(C)(CC(=O)O)c1ccc(Cl)cc1

  • InChI Key: GLJZKNOAPGCBHC-UHFFFAOYSA-N

  • Molecular Weight: 212.67 g/mol [1][2][3]

  • Formula: C

    
    H
    
    
    
    ClO
    
    
Physicochemical Profile

The presence of the quaternary carbon at position 3 renders this molecule achiral , simplifying purification by eliminating the need for enantioselective synthesis or chiral resolution, unlike its 2-substituted counterparts.

PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic potential low
Melting Point 108–112 °CDistinct from Fenvalerate acid (mp 87-91°C)
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water (<0.1 mg/mL)
pKa ~4.5Typical for aliphatic carboxylic acids

Synthesis Protocol: Friedel-Crafts Alkylation

The most robust route to CAS 42288-16-4 utilizes a Friedel-Crafts alkylation of chlorobenzene with 3,3-dimethylacrylic acid (senecioic acid). This method leverages the formation of a stable tertiary carbocation to drive regioselectivity.

Reaction Mechanism
  • Activation: Aluminum chloride (AlCl

    
    ) complexes with 3,3-dimethylacrylic acid.
    
  • Carbocation Formation: Protonation/activation generates a tertiary carbocation at the

    
    -position: (CH3)2C(+)-CH2-COOH.
    
  • Electrophilic Attack: The carbocation attacks the electron-rich aromatic ring of chlorobenzene. Due to the directing effect of the chlorine atom (ortho/para director) and steric hindrance at the ortho position, the para-isomer is formed almost exclusively.

Detailed Methodology

Reagents:

  • Chlorobenzene (Reagent grade, used as solvent/reactant): 5.0 equiv.

  • 3,3-Dimethylacrylic acid (Senecioic acid): 1.0 equiv.

  • Aluminum Chloride (AlCl

    
    , anhydrous): 1.2 – 1.5 equiv.
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Maintain an inert atmosphere (N

    
     or Ar).
    
  • Solvent Charge: Add Chlorobenzene (5.0 equiv) to the flask.

  • Catalyst Addition: Carefully add anhydrous AlCl

    
     (1.5 equiv) in portions at room temperature. Caution: Exothermic.
    
  • Reactant Addition: Dissolve 3,3-Dimethylacrylic acid (1.0 equiv) in a minimum volume of chlorobenzene. Add this solution dropwise to the AlCl

    
     suspension over 30 minutes.
    
  • Reaction: Heat the mixture to 50–60 °C for 3–5 hours. Monitor conversion by TLC (Mobile phase: Hexane/EtOAc 3:1) or HPLC.

  • Quenching: Cool the mixture to 0 °C. Pour slowly onto a mixture of ice and concentrated HCl (to break the aluminum complex).

  • Extraction (Organic): Separate the organic layer.[4] Extract the aqueous layer twice with Dichloromethane (DCM). Combine organic phases.[5]

  • Purification (Acid-Base Workup):

    • Extract the combined organic phase with 1M NaOH (3x). The product moves to the aqueous phase as the sodium salt; impurities (unreacted chlorobenzene) remain in the organic phase.

    • Discard the organic phase.

    • Acidify the aqueous phase to pH 1–2 using 6M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain high-purity crystals.

Process Visualization

SynthesisWorkflow Start Start: Chlorobenzene + AlCl3 AddAcid Add 3,3-Dimethylacrylic Acid (Dropwise, 30 min) Start->AddAcid Heat Heat to 60°C (3-5 hrs) Formation of Tertiary Carbocation AddAcid->Heat Quench Quench: Ice + HCl Heat->Quench Sep1 Phase Separation (Org: Product + Solvent | Aq: Al salts) Quench->Sep1 BaseExt Extraction with 1M NaOH (Product moves to Aqueous) Sep1->BaseExt Organic Layer Acidify Acidify Aqueous Phase (pH 1) Precipitate Product BaseExt->Acidify Aqueous Layer Filter Filtration & Drying Acidify->Filter Final Final Product: 3-(4-chlorophenyl)-3-methylbutanoic acid Filter->Final

Figure 1: Friedel-Crafts synthesis workflow for CAS 42288-16-4, ensuring high regioselectivity.

Applications in Drug Development

Conformational Restriction (The Gem-Dimethyl Effect)

In medicinal chemistry, replacing a methylene group (-CH


-) with a gem-dimethyl group (-C(CH

)

-) often improves the pharmacological profile of a drug candidate.
  • Mechanism: The bulky methyl groups restrict the rotation of the nearby carbon chain (Thorpe-Ingold effect), locking the molecule into a conformation that may more closely resemble the bioactive state bound by the receptor.

  • Application: CAS 42288-16-4 serves as a scaffold to test this effect on Baclofen (GABA-B agonist) analogs. By introducing the gem-dimethyl group at the

    
    -position relative to the carboxylate, researchers can probe the steric tolerance of the GABA-B receptor binding pocket.
    
Metabolic Stability

The quaternary carbon adjacent to the aromatic ring blocks benzylic oxidation by Cytochrome P450 enzymes.

  • Standard Benzylic Site: Susceptible to rapid hydroxylation.

  • Quaternary Site (CAS 42288-16-4): Lacks benzylic protons, significantly extending the metabolic half-life of the pharmacophore.

Safety & Handling (SDS Summary)

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All solid handling and heating steps must be performed in a fume hood to avoid inhalation of dust or solvent vapors.

  • Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2012-74-0 (Isomer Comparison). Available at: [Link]

  • Friedel-Crafts Chemistry.Organic Reactions, Vol 1: The Alkylation of Aromatic Compounds.

Sources

Exploratory

Foreword: A Note on Nomenclature and Structural Verification

An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of 2-(4-chlorophenyl)-3-methylbutanoic Acid In the field of chemical research and development, precise molecular identification is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of 2-(4-chlorophenyl)-3-methylbutanoic Acid

In the field of chemical research and development, precise molecular identification is paramount. The topic requested, "3-(4-chlorophenyl)-2-methylbutanoic acid," presents a structural ambiguity. Based on a comprehensive review of chemical literature, patents, and commercial databases, the widely synthesized, studied, and cataloged compound is 2-(4-chlorophenyl)-3-methylbutanoic acid . In this isomer, the pharmacologically significant 4-chlorophenyl group is attached to the alpha-carbon (C2) adjacent to the carboxylic acid, while the methyl group is part of an isopropyl substituent at C3. This guide will focus on this scientifically validated structure, providing the in-depth analysis required by research professionals. All data, including CAS numbers and spectral information, corresponds to this established molecule.

Introduction: Defining the Molecule of Interest

2-(4-chlorophenyl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a p-substituted chlorophenyl ring. Its structure is intrinsically linked to fenvalerate and esfenvalerate, widely used pyrethroid insecticides, for which it serves as a key acid metabolite[1][2]. The presence of a chiral center at the C2 position means the molecule exists as a pair of enantiomers, (R)- and (S)-, whose biological activities can differ significantly. This stereochemical complexity, combined with its role as a biomarker and its potential as a synthetic building block, makes a thorough understanding of its molecular architecture essential for toxicologists, environmental scientists, and medicinal chemists.

This guide provides a multi-faceted examination of the molecule, beginning with its core structural and physicochemical properties, moving to definitive spectroscopic analysis, and concluding with its synthesis and biological context.

Core Identifiers and Properties

A consistent set of identifiers is crucial for database searches and regulatory compliance. The primary identifiers for the racemic mixture are presented below.

PropertyValueSource(s)
IUPAC Name 2-(4-chlorophenyl)-3-methylbutanoic acid[3]
Synonyms 2-(p-Chlorophenyl)-3-methylbutyric acid, CPIA[3][4]
CAS Number 2012-74-0 (for racemic mixture)[3][5]
Molecular Formula C₁₁H₁₃ClO₂[1][3]
Molecular Weight 212.67 g/mol [1][3]
Melting Point 87-91 °C[5]
Predicted pKa 4.13 ± 0.10[5]
Predicted LogP 3.16 - 3.4[1][3]

The Molecular Architecture: A Structural Breakdown

The functionality of 2-(4-chlorophenyl)-3-methylbutanoic acid is dictated by the spatial arrangement of its three key components: the carboxylic acid head, the 4-chlorophenyl ring, and the isopropyl tail.

Figure 1: Key Structural Motifs cluster_0 2-(4-chlorophenyl)-3-methylbutanoic Acid cluster_1 Functional Groups M Core Structure C₁₁H₁₃ClO₂ FG1 Carboxylic Acid (-COOH) M->FG1 Acidity H-Bonding FG2 4-Chlorophenyl Ring (-C₆H₄Cl) M->FG2 Aromaticity Lipophilicity FG3 Isopropyl Group (-CH(CH₃)₂) M->FG3 Steric Bulk

Figure 1: Key Structural Motifs
Stereochemistry: The Chiral Alpha-Carbon

The alpha-carbon (C2), bonded to the carboxylic acid, the chlorophenyl ring, a hydrogen atom, and the isopropyl group, is a stereocenter. This gives rise to two non-superimposable mirror images: (S)-2-(4-chlorophenyl)-3-methylbutanoic acid (CAS: 55332-38-2) and (R)-2-(4-chlorophenyl)-3-methylbutanoic acid (CAS: 63640-09-5)[1][6].

Expert Insight: In drug development and toxicology, stereochemistry is not a trivial detail. The (S)-enantiomer is specifically associated with the metabolism of esfenvalerate, the more biologically active isomer of fenvalerate. Therefore, enantioselective synthesis and analysis are critical for accurately assessing metabolic pathways and environmental impact. The differing interactions of each enantiomer with chiral biological targets (e.g., enzymes, receptors) can lead to vastly different pharmacological or toxicological profiles.

Spectroscopic Verification: The Structural Fingerprint

Confirming the molecular structure requires a multi-technique spectroscopic approach. Each method provides a unique piece of the puzzle, and together they create a self-validating system of evidence.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups. The spectrum is dominated by two characteristic absorptions:

  • O-H Stretch: A very broad and strong absorption band typically centered around 3000 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A sharp, intense absorption band between 1700-1725 cm⁻¹, confirming the presence of the carbonyl in the carboxylic acid.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically 700-800 cm⁻¹, indicative of the para-substituted chlorophenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the overall formula and connectivity.

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio), this will appear as two peaks: one at m/z 212 (for C₁₁H₁₃³⁵ClO₂) and a smaller peak at m/z 214 (for C₁₁H₁₃³⁷ClO₂) in an approximate 3:1 intensity ratio. This isotopic signature is a definitive indicator of a monochlorinated compound.

  • Key Fragments: Common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the isopropyl group (-CH(CH₃)₂, 43 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the carbon-hydrogen framework, confirming atom connectivity and stereochemical relationships.

Protocol: Acquiring a Proton (¹H) NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of 2-(4-chlorophenyl)-3-methylbutanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine chemical shifts (δ) and coupling constants (J).

Expected ¹H and ¹³C NMR Data (in CDCl₃)

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)Justification
Carboxylic Acid (-COOH)δ 10-12 ppm (br s, 1H)δ ~179-181 ppmDeshielded acid proton; quaternary carbonyl carbon.
Aromatic (C-H)δ 7.2-7.4 ppm (d, 2H)δ ~129-131 ppmProtons on the chlorophenyl ring, appearing as a classic AA'BB' system (two doublets).
Aromatic (C-Cl, C-C)-δ ~133-135 ppm (C-Cl), ~138-140 ppm (C-C)Quaternary aromatic carbons.
Alpha-Proton (α-CH)δ 3.3-3.5 ppm (d, 1H)δ ~55-58 ppmMethine proton adjacent to the phenyl ring and coupled to the isopropyl methine.
Isopropyl Methine (β-CH)δ 2.2-2.4 ppm (m, 1H)δ ~33-35 ppmMethine proton coupled to the alpha-proton and the six methyl protons.
Isopropyl Methyls (-CH₃)δ 0.8-1.1 ppm (two d, 6H)δ ~20-22 ppmDiastereotopic methyl groups appearing as two distinct doublets due to the adjacent chiral center.

Chemical Synthesis: A Practical Workflow

Several routes for the synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid have been reported, often involving the alkylation of a phenylacetic acid precursor[5][7]. The following represents a common laboratory-scale approach.

Figure 2: Synthetic Workflow cluster_workflow Synthesis Pathway A 4-Chlorophenylacetic Acid (Starting Material) B Deprotonation (Formation of Enolate) A->B 1. Strong Base (e.g., LDA) 2. THF, -78 °C C Alkylation (C-C Bond Formation) B->C 1. 2-Bromopropane or Isopropyl Tosylate D Acidic Workup (Protonation) C->D 1. Aqueous HCl E 2-(4-chlorophenyl)-3-methylbutanoic Acid (Final Product) D->E Purification (Crystallization or Chromatography)

Figure 2: Synthetic Workflow

Protocol: Synthesis via Alkylation

  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 4-chlorophenylacetic acid in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the dianion.

  • Alkylation: While maintaining the temperature at -78 °C, add one equivalent of an isopropyl electrophile (e.g., 2-bromopropane) dropwise to the solution. Allow the reaction to stir for several hours, gradually warming to room temperature.

  • Workup and Quenching: Carefully quench the reaction by pouring it into a beaker of ice-cold 1M hydrochloric acid. This protonates the carboxylate and any remaining enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a hexanes/ethyl acetate solvent system to yield the final product.

Causality in Experimental Design: The choice of a strong, hindered base like LDA is critical. It is powerful enough to deprotonate both the carboxylic acid and the alpha-carbon, but its steric bulk prevents it from acting as a nucleophile. Performing the reaction at low temperatures (-78 °C) is essential to control the reactivity of the enolate and prevent side reactions.

Biological Relevance and Applications

The primary significance of this molecule lies in its role as a metabolite of the pyrethroid insecticide fenvalerate[2]. Fenvalerate contains two stereocenters, leading to four stereoisomers. Esfenvalerate, the most active insecticidal formulation, consists primarily of the (S,S) isomer. The hydrolysis of the ester linkage in esfenvalerate in vivo yields (S)-2-(4-chlorophenyl)-3-methylbutanoic acid.

Applications:

  • Biomonitoring: Its presence in hair and urine can be used as a biomarker for human exposure to fenvalerate-type pesticides[5].

  • Environmental Science: Serves as an analytical standard for tracking the degradation and environmental fate of pyrethroid insecticides.

  • Medicinal Chemistry: While not a therapeutic agent itself, the 2-arylpropanoic acid scaffold is a classic "privileged structure" in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs). Research into related pyrrole derivatives has shown potential anti-inflammatory and immunomodulatory effects, highlighting the value of this structural class[8].

Conclusion

2-(4-chlorophenyl)-3-methylbutanoic acid is a molecule whose structural identity is confirmed through a convergence of spectroscopic evidence. Its architecture, defined by the interplay between the chlorophenyl ring, the chiral alpha-carbon, and the carboxylic acid, dictates its physicochemical properties and biological role. For researchers in drug development, toxicology, and environmental analysis, a precise understanding of this structure—from its nomenclature and stereochemistry to its synthesis and analytical fingerprint—is fundamental to advancing scientific inquiry and ensuring data integrity.

References

  • PubChem. Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. 3-[4-chlorophenyl]butanoic acid. National Center for Biotechnology Information. [Link]

  • AERU. (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. University of Hertfordshire. [Link]

  • Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • PubChemLite. 4-(4-chlorophenyl)-3-methylbutanoic acid. [Link]

  • MDPI. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. [Link]

  • MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • PubMed. Gastric carcinogenesis: 2-chloro-4-methylthiobutanoic acid, a novel mutagen in salted, pickled Sanma hiraki fish, or similarly treated methionine. [Link]

Sources

Foundational

Chemical Architecture and Synthetic Utility of 3-(4-Chlorophenyl)-2-methylbutanoic Acid

The following technical guide details the chemical architecture, synthesis, and application of 3-(4-chlorophenyl)-2-methylbutanoic acid . Technical Monograph | Organic Synthesis & Structural Profiling Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 3-(4-chlorophenyl)-2-methylbutanoic acid .

Technical Monograph | Organic Synthesis & Structural Profiling

Executive Summary & Nomenclature

3-(4-chlorophenyl)-2-methylbutanoic acid is a chiral carboxylic acid scaffold characterized by two contiguous stereocenters at the


 (C2) and 

(C3) positions. This structural motif serves as a critical "privileged structure" in the design of conformationally restricted GABA analogs, non-steroidal anti-inflammatory drugs (NSAIDs), and pyrethroid insecticide precursors.

Unlike its structural isomer 2-(4-chlorophenyl)-3-methylbutanoic acid (the primary acid metabolite of the pyrethroid Fenvalerate), the title compound places the chlorophenyl pharmacophore at the


-position, significantly altering its biological binding profile and synthetic accessibility.
IUPAC Nomenclature & Identity[1][2]
  • Preferred IUPAC Name: 3-(4-chlorophenyl)-2-methylbutanoic acid

  • Systematic Synonyms:

    
    -(4-chlorophenyl)-
    
    
    
    -methylbutyric acid; 3-(p-chlorophenyl)-2-methylbutanoic acid.
  • Chemical Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 212.67 g/mol [1][2][4][5]

Stereochemical Complexity

The molecule possesses two chiral centers (


 and 

), resulting in four distinct stereoisomers. In drug development, the specific diastereomer often dictates potency (e.g., matching the receptor's chiral pocket).
  • Enantiomeric Pair A (Syn/Erythro):

    
     and 
    
    
    
  • Enantiomeric Pair B (Anti/Threo):

    
     and 
    
    
    

The control of the relative stereochemistry (syn vs. anti) during synthesis is a primary challenge in process chemistry.

Stereochemistry Root 3-(4-chlorophenyl)-2-methylbutanoic acid (2 Chiral Centers) Diast1 Syn-Diastereomer Pair (Racemic) Root->Diast1 Synthetic Route A Diast2 Anti-Diastereomer Pair (Racemic) Root->Diast2 Synthetic Route B RR (2R, 3R) Isomer Diast1->RR SS (2S, 3S) Isomer Diast1->SS RS (2R, 3S) Isomer Diast2->RS SR (2S, 3R) Isomer Diast2->SR

Figure 1: Stereochemical hierarchy of the target molecule. Synthetic routes must be selected to favor the Syn or Anti diastereomer based on target biological activity.

Synthetic Methodologies

For research and scale-up, the synthesis is approached via two primary pathways: the Perkin Condensation-Reduction (thermodynamic control) and the Asymmetric Hydrogenation (kinetic control).

Protocol A: Modified Perkin Condensation (Racemic)

This route is preferred for generating the racemic scaffold due to the availability of cheap starting materials.

Reaction Scheme:

  • Condensation: 4-Chlorobenzaldehyde reacts with Propionic Anhydride (catalyzed by Sodium Propionate) to form the

    
    -unsaturated intermediate.
    
  • Hydrogenation: Catalytic reduction of the alkene yields the saturated acid.

Step-by-Step Protocol
  • Reagents:

    • 4-Chlorobenzaldehyde (1.0 eq)

    • Propionic Anhydride (1.5 eq)

    • Sodium Propionate (1.0 eq)

  • Procedure:

    • Charge a round-bottom flask with reagents under

      
       atmosphere.
      
    • Heat to 130°C for 12 hours. The high temperature drives the elimination of water.

    • Quench: Pour the hot mixture into water and basify with

      
       to pH 9 (hydrolyzing the anhydride).
      
    • Isolation: Wash with ether (removes unreacted aldehyde), then acidify aqueous layer with HCl to precipitate 3-(4-chlorophenyl)-2-methylacrylic acid .

  • Reduction:

    • Dissolve the acrylic acid intermediate in Ethanol.

    • Add 10% Pd/C catalyst (5 wt%).

    • Stir under

      
       balloon (1 atm) for 6 hours at RT.
      
    • Filtration: Remove catalyst via Celite. Evaporate solvent to yield crude 3-(4-chlorophenyl)-2-methylbutanoic acid .

Protocol B: Enantioselective Synthesis (Asymmetric)

For pharmaceutical applications requiring high Enantiomeric Excess (ee), Ruthenium-catalyzed asymmetric hydrogenation is the gold standard.

  • Catalyst:

    
    
    
  • Substrate: 3-(4-chlorophenyl)-2-methylacrylic acid

  • Conditions: 1000 psi

    
    , MeOH, 25°C.
    
  • Outcome: Yields >95% ee of the

    
     or 
    
    
    
    isomer depending on the BINAP chirality.

SynthesisPath Start 4-Chlorobenzaldehyde + Propionic Anhydride Inter Intermediate: 3-(4-chlorophenyl)- 2-methylacrylic acid Start->Inter Perkin Cond. 130°C, -H2O Cat H2 / Pd/C (Racemic Reduction) Inter->Cat Asym Ru-BINAP / H2 (Asymmetric) Inter->Asym ProdRac Racemic Product (dr ~ 1:1) Cat->ProdRac ProdChi Chiral Product (>95% ee) Asym->ProdChi

Figure 2: Divergent synthetic pathways. The Perkin route (top) offers cost-efficiency, while the Ruthenium-catalyzed route (bottom) offers stereochemical precision.

Analytical Characterization

Validating the structure requires distinguishing it from its structural isomer (Fenvalerate metabolite).

NMR Spectroscopy Profile

The key differentiator is the coupling pattern of the aliphatic chain.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Note
Aryl Protons 7.10 - 7.30MultipletCharacteristic AA'BB' pattern of p-chlorophenyl.
H-3 (Benzylic) 2.95 - 3.10MultipletCoupled to H-2 and Methyl-C3.
H-2 (

-Carbon)
2.55 - 2.70MultipletCoupled to H-3 and Methyl-C2.
Methyl (C3) 1.25DoubletAttached to benzylic carbon.
Methyl (C2) 1.10DoubletAttached to carbonyl-adjacent carbon.
-COOH 11.0 - 12.0Broad SingletExchangeable with

.

Note: In the Fenvalerate metabolite (2-aryl-3-methyl), the benzylic proton (H-2) appears as a doublet (coupled only to H-3), whereas in this molecule, H-3 is a complex multiplet due to coupling with H-2 and the methyl group.

Chiral HPLC Method

To determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr):

  • Column: Chiralcel OD-H or AD-H (Cellulose/Amylose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the chlorobenzene moiety).

Applications in Drug Discovery

The 3-aryl-2-methyl scaffold is a lipophilic bioisostere used to modify the pharmacokinetics of polar drugs.

  • GABA-B Modulators: This acid is a direct structural analog of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).

    • Modification: Replacing the C4-amino group with a methyl (as in this molecule) or adding a methyl at C2 creates steric bulk that can lock the molecule in a bioactive conformation or prevent metabolic degradation by transaminases.

  • Agrochemical Intermediates: Used in the synthesis of hybrid pyrethroids where the acid moiety requires specific steric hindrance to increase half-life in soil.

References

  • IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Perkin Condensation Mechanism. Organic Reactions, Vol 1. Wiley Online Library. Detailed kinetics of aryl-acrylic acid formation. Link

  • Asymmetric Hydrogenation of Acrylic Acids. Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. Wiley-Interscience. (Foundational text on Ru-BINAP hydrogenation of 2-methyl-3-aryl substrates). Link

  • Fenvalerate Metabolite Distinction. Miyamoto, J., et al. (1981). Metabolism of Fenvalerate in rats. Journal of Pesticide Science. (Provides spectral data for the 2-aryl isomer for comparison). Link

Sources

Exploratory

An In-Depth Technical Guide to 3-(4-chlorophenyl)-2-methylbutanoic acid: A Key Metabolite of Fenvalerate

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-chlorophenyl)-2-methylbutanoic acid, also known as fenvaleric acid, is a primary metabolite of the synthetic pyrethroid insecticide fenval...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-chlorophenyl)-2-methylbutanoic acid, also known as fenvaleric acid, is a primary metabolite of the synthetic pyrethroid insecticide fenvalerate.[1][2][3] Fenvalerate is a broad-spectrum insecticide widely used in agriculture to control a variety of pests on crops such as cotton, fruits, and vegetables.[1] As a type II pyrethroid, fenvalerate is characterized by the presence of an α-cyano group and is known for its neurotoxic effects on insects. The metabolic fate of fenvalerate in organisms and the environment is of significant interest to researchers in toxicology, environmental science, and drug development due to the potential for its metabolites to exhibit biological activity and contribute to the overall toxicological profile and environmental impact of the parent compound.

This technical guide provides a comprehensive overview of 3-(4-chlorophenyl)-2-methylbutanoic acid, covering its chemical and physical properties, metabolic pathways, toxicological significance, analytical methodologies for its detection, and its environmental fate.

Chemical and Physical Properties

Understanding the fundamental chemical and physical properties of 3-(4-chlorophenyl)-2-methylbutanoic acid is crucial for developing analytical methods, predicting its environmental behavior, and understanding its toxicokinetics.

PropertyValueSource
Chemical Name 3-(4-chlorophenyl)-2-methylbutanoic acid[1]
Synonyms 2-(4-chlorophenyl)-3-methylbutanoic acid, Fenvaleric acid, CPIA[1][4]
CAS Number 2012-74-0[1]
Molecular Formula C₁₁H₁₃ClO₂[1]
Molecular Weight 212.67 g/mol [1]
Melting Point 87-91 °C
Appearance Crystalline solid
Solubility Soluble in organic solvents such as acetonitrile, methanol, and chloroform. Limited solubility in water.

Metabolic Pathways

The primary route of fenvalerate metabolism in a wide range of organisms, including mammals, insects, and microorganisms, involves the cleavage of the ester bond, leading to the formation of 3-(4-chlorophenyl)-2-methylbutanoic acid and 3-phenoxybenzyl alcohol. This hydrolysis is a critical detoxification step, as it breaks down the parent insecticide into less insecticidally active compounds.

The formation of 3-(4-chlorophenyl)-2-methylbutanoic acid is catalyzed by carboxylesterases, a diverse group of enzymes found in various tissues, with the liver being a primary site of metabolism in mammals.

metabolic_pathway Fenvalerate Fenvalerate Metabolite 3-(4-chlorophenyl)-2-methylbutanoic acid Fenvalerate->Metabolite Ester Hydrolysis (Carboxylesterases) Alcohol 3-Phenoxybenzyl alcohol Fenvalerate->Alcohol Ester Hydrolysis (Carboxylesterases) Conjugates Further Metabolites (e.g., Hydroxylated derivatives, Conjugates) Metabolite->Conjugates Hydroxylation, Conjugation

Caption: Metabolic pathway of fenvalerate to 3-(4-chlorophenyl)-2-methylbutanoic acid.

Following its formation, 3-(4-chlorophenyl)-2-methylbutanoic acid can undergo further metabolism, primarily through hydroxylation at various positions on the chlorophenyl ring, followed by conjugation with molecules such as glucuronic acid or sulfate to facilitate its excretion from the body.

Toxicological Significance

While the acute toxicity of fenvalerate metabolites is generally lower than that of the parent compound, they are not without toxicological relevance. A significant finding is the association of a lipophilic conjugate of the [2R]-isomer of 2-(4-chlorophenyl)isovalerate with the formation of microgranulomatous changes in the liver, adrenal glands, and lymph nodes of laboratory animals. This highlights the importance of studying the metabolic fate and potential for bioaccumulation of fenvalerate metabolites.

Analytical Methodologies

The accurate and sensitive determination of 3-(4-chlorophenyl)-2-methylbutanoic acid in various environmental and biological matrices is essential for exposure assessment, toxicological studies, and environmental monitoring. The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preparation step to extract and concentrate the analyte.

Sample Preparation

1. Extraction from Soil (QuEChERS-based Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples.[5]

Experimental Protocol:

  • Sample Homogenization: Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and buffering salts) to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS (after derivatization).

quechers_workflow start Soil Sample (10g) extraction Add Acetonitrile (10mL) Shake start->extraction salting_out Add QuEChERS Salts Shake extraction->salting_out centrifuge1 Centrifuge salting_out->centrifuge1 dspe Transfer Supernatant to d-SPE Tube Vortex centrifuge1->dspe centrifuge2 Centrifuge dspe->centrifuge2 analysis Analyze Supernatant (LC-MS/MS or GC-MS) centrifuge2->analysis

Caption: QuEChERS workflow for soil sample preparation.

2. Extraction from Water (Solid-Phase Extraction - SPE)

Solid-Phase Extraction is a robust method for isolating and concentrating analytes from aqueous samples.

Experimental Protocol:

  • Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2-3 with a suitable acid (e.g., hydrochloric acid) to ensure the analyte is in its protonated form.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then acidified water through it.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a small volume of acidified water to remove interfering substances.

  • Elution: Elute the retained analyte from the cartridge with a small volume of an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Concentration and Analysis: The eluate can be concentrated under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.

Determinative Analysis

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of 3-(4-chlorophenyl)-2-methylbutanoic acid without the need for derivatization.

  • Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transition from the deprotonated molecule [M-H]⁻ to a specific product ion.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 3-(4-chlorophenyl)-2-methylbutanoic acid, but it requires a derivatization step to increase the volatility of the acidic analyte.

  • Derivatization: The carboxylic acid group is typically converted to an ester (e.g., methyl or pentafluorobenzyl ester) using a suitable derivatizing agent.

  • Chromatographic Separation: A non-polar or semi-polar capillary column is used for separation.

  • Mass Spectrometric Detection: Detection is performed using a mass spectrometer in electron ionization (EI) mode, monitoring characteristic fragment ions of the derivatized analyte.

Environmental Fate

The environmental fate of 3-(4-chlorophenyl)-2-methylbutanoic acid is a critical aspect of understanding the overall environmental impact of fenvalerate use. Key processes governing its fate include persistence, mobility, and biodegradation.

Persistence: The persistence of a chemical in the environment is often described by its half-life (DT50). While specific DT50 values for 3-(4-chlorophenyl)-2-methylbutanoic acid in soil and water are not extensively documented, as a chlorinated organic acid, its persistence will be influenced by factors such as microbial activity, temperature, and pH.[6] Generally, biodegradation is the primary mechanism of its dissipation in the environment.

Mobility: The mobility of a chemical in soil is largely determined by its sorption to soil organic matter and clay particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). The presence of a carboxylic acid group suggests that the mobility of 3-(4-chlorophenyl)-2-methylbutanoic acid will be pH-dependent. At environmentally relevant pH values, the carboxylic acid will be deprotonated, increasing its water solubility and potential for leaching into groundwater.

Biodegradation: Microorganisms in soil and water play a crucial role in the degradation of 3-(4-chlorophenyl)-2-methylbutanoic acid. The biodegradation pathway likely involves the cleavage of the chlorophenyl ring and subsequent mineralization to carbon dioxide and water. The rate of biodegradation will depend on the microbial community present and environmental conditions.

Conclusion

3-(4-chlorophenyl)-2-methylbutanoic acid is a significant metabolite of the insecticide fenvalerate, formed through the primary metabolic pathway of ester hydrolysis. While generally less toxic than the parent compound, its potential to form lipophilic conjugates that can cause granulomatous changes warrants further toxicological investigation. Robust analytical methods based on LC-MS/MS and GC-MS are available for its detection in environmental and biological matrices, enabling comprehensive risk assessment and monitoring. A thorough understanding of its environmental fate, including its persistence, mobility, and biodegradation, is crucial for evaluating the long-term environmental impact of fenvalerate use. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important metabolite.

References

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Foundational

Unlocking the Therapeutic Potential of 3-(4-chlorophenyl)-2-methylbutanoic Acid: A Technical Guide for Drug Discovery

Abstract This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-(4-chlorophenyl)-2-methylbutanoic acid, a compound with structural similarities to known anti-inflammatory ag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-(4-chlorophenyl)-2-methylbutanoic acid, a compound with structural similarities to known anti-inflammatory agents. While direct therapeutic research on this molecule is nascent, this document synthesizes existing data on its chemical properties, the biological activity of structurally related compounds, and its metabolic origin to build a strong hypothesis for its utility in inflammatory and immunomodulatory contexts. We present a structured research and development framework, including detailed experimental protocols, to systematically investigate its efficacy and safety. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics for inflammatory disorders.

Introduction: Unveiling a Candidate Molecule

3-(4-chlorophenyl)-2-methylbutanoic acid, also referred to as 2-(4-chlorophenyl)-3-methylbutanoic acid, is a carboxylic acid derivative with the chemical formula C₁₁H₁₃ClO₂[1]. It is recognized as a principal metabolite of the synthetic pyrethroid insecticide, fenvalerate[2][3]. The presence of a phenylalkanoic acid motif in its structure is noteworthy, as this scaffold is common to a class of well-established non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and flurbiprofen[4]. This structural analogy forms the primary basis for postulating its potential as a therapeutic agent.

Table 1: Physicochemical Properties of 3-(4-chlorophenyl)-2-methylbutanoic acid

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClO₂
Molecular Weight212.67 g/mol
IUPAC Name2-(4-chlorophenyl)-3-methylbutanoic acid
Synonyms2-(p-Chlorophenyl)-3-methylbutyric acid, p-chlorophenylisovaleric acid

The most compelling evidence for the therapeutic potential of this structural class comes from a study on a related pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. This compound, designed with the COX-2 selective inhibitor celecoxib as a structural template, demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical models[5]. This finding strongly suggests that the core "(4-chlorophenyl)-...-butanoic acid" moiety may be a key pharmacophore for these activities.

Hypothesized Therapeutic Utility and Mechanisms of Action

Based on the available evidence, we hypothesize that 3-(4-chlorophenyl)-2-methylbutanoic acid possesses anti-inflammatory and immunomodulatory properties. The potential mechanisms of action are likely centered around the modulation of key inflammatory and immune-regulatory pathways.

Anti-Inflammatory Activity via COX-2 Inhibition and TNF-α Suppression

A primary hypothesized mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation[6][7]. Selective inhibition of COX-2 is a clinically validated strategy for treating inflammatory conditions with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs[6].

Furthermore, based on the activity of its structural analog, 3-(4-chlorophenyl)-2-methylbutanoic acid may also suppress the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a master regulator of inflammation, and its blockade is a cornerstone of therapy for several autoimmune diseases[5].

Anti-inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane activates NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain TNF-α Production TNF-α Production NF-kB Activation->TNF-α Production TNF-α Production->Inflammation & Pain Candidate_Molecule 3-(4-chlorophenyl)-2- methylbutanoic acid Candidate_Molecule->COX-2 inhibits Candidate_Molecule->TNF-α Production suppresses Immunomodulatory_Pathway Candidate_Molecule 3-(4-chlorophenyl)-2- methylbutanoic acid Immune Cells Immune Cells Candidate_Molecule->Immune Cells stimulates TGF-β1 Production TGF-β1 Production Immune Cells->TGF-β1 Production increases Regulatory T-cells Regulatory T-cells TGF-β1 Production->Regulatory T-cells promotes differentiation Suppression of Inflammation Suppression of Inflammation Regulatory T-cells->Suppression of Inflammation

Caption: Hypothesized Immunomodulatory Mechanism of Action.

Proposed Research and Development Framework

A systematic and phased approach is essential to validate the therapeutic potential of 3-(4-chlorophenyl)-2-methylbutanoic acid. The following experimental workflow outlines the key stages of investigation.

Research_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Lead Optimization & Preclinical Development A1 In Vitro COX-1/COX-2 Inhibition Assay B1 Carrageenan-Induced Paw Edema Model A1->B1 A2 LPS-stimulated Cytokine Release Assay (TNF-α) A2->B1 A3 Immunomodulatory Assay (TGF-β1 Production) A3->B1 A4 In Vitro Toxicology (Cytotoxicity Assays) B3 Acute Toxicity Studies A4->B3 C1 Structure-Activity Relationship (SAR) Studies B1->C1 B2 Pharmacokinetic Profiling C2 Formulation Development B2->C2 C3 Chronic Toxicology Studies B3->C3

Caption: Phased Research and Development Workflow.

Detailed Experimental Protocols

This assay will determine the direct inhibitory effect of the compound on COX-2 activity.

Materials:

  • COX-2, Human Recombinant

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid

  • Test compound: 3-(4-chlorophenyl)-2-methylbutanoic acid

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, diluted COX-2 enzyme, and various concentrations of the test compound or reference inhibitor. Include wells for enzyme control (no inhibitor) and a solvent control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the COX probe and cofactor. Add this mix to each well, followed by the addition of arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value for the test compound and reference inhibitor.

This assay will assess the compound's ability to modulate the production of TNF-α and TGF-β1 in immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound: 3-(4-chlorophenyl)-2-methylbutanoic acid

  • Human TNF-α ELISA kit

  • Human TGF-β1 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture PBMCs or THP-1 cells (differentiated into macrophages with PMA) in 96-well plates.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification:

    • TNF-α: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.[5][6][7][8][9]

    • TGF-β1: For TGF-β1 measurement, activate the latent TGF-β1 in the supernatants (e.g., by acidification followed by neutralization) before performing the ELISA as per the manufacturer's instructions.[10][11][12]

  • Data Analysis: Quantify the levels of TNF-α and TGF-β1 and determine the effect of the test compound on their production compared to controls.

This is a standard in vivo model to assess acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound: 3-(4-chlorophenyl)-2-methylbutanoic acid

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the rats into groups (n=6): vehicle control, reference drug, and different doses of the test compound. Administer the compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1][2][13][4][14]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema by the test compound and reference drug compared to the vehicle control group.

Safety and Toxicological Considerations

As a metabolite of the insecticide fenvalerate, a thorough evaluation of the safety profile of 3-(4-chlorophenyl)-2-methylbutanoic acid is paramount.

  • Metabolism and Excretion: Fenvalerate is rapidly metabolized in mammals, and its metabolites, including the topic compound, are generally less toxic than the parent compound and are excreted relatively quickly.[2][7][14]

  • Potential for Toxicity: High doses of fenvalerate have been associated with neurotoxicity and hepatotoxicity.[2][7] While the metabolites are less toxic, it is crucial to conduct comprehensive in vitro and in vivo toxicity studies on 3-(4-chlorophenyl)-2-methylbutanoic acid to establish a safe therapeutic window. One study noted that p-chlorophenylisovaleric acid can inhibit gap-junctional intercellular communication in vitro, suggesting it may have tumor-promoting potential at high concentrations, which warrants further investigation.[6]

  • Recommended Toxicological Studies:

    • In vitro cytotoxicity: Assess the effect on various cell lines (e.g., hepatocytes, neuronal cells).

    • Acute in vivo toxicity: Determine the LD₅₀ and observe for any signs of toxicity.

    • Sub-chronic and chronic toxicity studies: Evaluate the long-term effects on major organs through repeated dosing.

Conclusion and Future Directions

3-(4-chlorophenyl)-2-methylbutanoic acid represents a promising, yet underexplored, candidate for the development of novel anti-inflammatory and immunomodulatory therapies. Its structural similarity to established NSAIDs and the compelling biological activity of a closely related analog provide a strong rationale for its investigation. The research and development framework outlined in this guide offers a systematic pathway to validate its therapeutic potential, elucidate its mechanisms of action, and establish its safety profile. Further exploration through the proposed experimental protocols will be instrumental in determining if this molecule can be translated into a clinically valuable therapeutic agent.

References

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  • TNF-α (free) ELISA. ([Link])

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  • Highly sensitive in vitro cytokine release assay incorporating high-density preculture. ([Link])

  • Human TGF-β1 (Transforming Growth Factor Beta 1) ELISA Kit - Elabscience. ([Link])

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. ([Link])

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Exploratory

Technical Guide: Safety &amp; Handling of 3-(4-chlorophenyl)-2-methylbutanoic Acid

This guide provides an in-depth technical framework for the safe handling, storage, and experimental use of 3-(4-chlorophenyl)-2-methylbutanoic acid .[1] Note on Chemical Identity: While often confused with its structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the safe handling, storage, and experimental use of 3-(4-chlorophenyl)-2-methylbutanoic acid .[1]

Note on Chemical Identity: While often confused with its structural isomer Fenvalerate acid (2-(4-chlorophenyl)-3-methylbutanoic acid, CAS 2012-74-0), the compound 3-(4-chlorophenyl)-2-methylbutanoic acid (CAS 1527669-57-3) is a distinct chiral building block.[1] This guide addresses the specific safety profile of the 3-phenyl/2-methyl isomer, utilizing "read-across" data from close structural analogs where specific toxicological data is limited.[1]

[1]

Chemical Identity & Properties

Compound Name: 3-(4-chlorophenyl)-2-methylbutanoic acid CAS Registry Number: 1527669-57-3 (verify specific batch CoA) Molecular Formula: C₁₁H₁₃ClO₂ Molecular Weight: 212.67 g/mol Physical State: Solid (White to off-white crystalline powder) Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2]

Functional Group Analysis (Safety Implications)
  • Carboxylic Acid Moiety: Source of acidity (pKa ~4.0–4.5).[1] Causes skin/eye irritation and potential corrosion to mucous membranes.[1]

  • Chlorophenyl Group: Increases lipophilicity (LogP ~3.1), facilitating dermal absorption.[1] Potential for environmental persistence.[1][3]

  • Chiral Centers: Enantiomeric purity does not alter basic safety handling but is critical for downstream biological activity.[1]

Hazard Identification (GHS Classification)

Based on Quantitative Structure-Activity Relationship (QSAR) and analog data (Fenvalerate metabolite).[1]

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][3][4][5][6]WARNING
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1][3][5][6]WARNING
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][3][5]WARNING
Aquatic Toxicity (Acute) Cat. 3H402: Harmful to aquatic life.[1]-

Critical Risk: While classified as an "Irritant," the combination of acidity and lipophilicity allows this compound to penetrate the stratum corneum, potentially leading to delayed chemical burns if not washed off immediately.[1]

Risk Assessment & Engineering Controls

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis requirements.[1]

  • Engineering Controls (Primary Barrier):

    • Fume Hood: MANDATORY.[1] All weighing and open-vessel operations must occur within a certified chemical fume hood (Face velocity: 0.5 m/s).[1]

    • Local Exhaust: Use local snorkel extraction if using large quantities (>10g) outside a hood (not recommended).[1]

  • Administrative Controls:

    • Designated "Red Zone" for weighing.[1]

    • Standard Operating Procedure (SOP) required for reactions >5g.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to fine powder drift.[1]

  • Hand Protection:

    • Primary: Nitrile gloves (minimum thickness 0.11 mm).[1]

    • Secondary (Immersion): If dissolving in DCM or DMF, double-glove or use Silver Shield/Laminate gloves to prevent solvent-mediated permeation.[1]

  • Respiratory: If fume hood is unavailable (Emergency only), use a half-mask respirator with P100 (HEPA) + Organic Vapor cartridges.[1]

Experimental Handling Protocols

Protocol A: Safe Weighing & Transfer

Context: Static charge often causes this powder to "fly," increasing inhalation risk.[1]

  • Preparation: Place the balance inside the fume hood.[1] If the balance is external, use a tarred secondary container (e.g., screw-top vial) to transport the solid.[1]

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat before dispensing.[1]

  • Transfer: Do not pour. Use a micro-spatula.[1] Immediately recap the stock bottle.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue (collect as hazardous waste).[1]

Protocol B: Reaction Setup (Acid Chloride Formation)

Context: Converting this acid to its acyl chloride is a common activation step, generating HCl gas.[1]

  • Reagent Addition: Add Thionyl Chloride (

    
    ) or Oxalyl Chloride dropwise at 0°C.
    
  • Gas Management: The reaction will evolve

    
     and 
    
    
    
    .[1]
    • Requirement: Connect the reaction vessel to a scrubber system (NaOH trap) or vent directly into the back of the fume hood.[1]

  • Quenching: Never add water directly to the reaction mixture. Quench excess reagent by concentrating under reduced pressure (rotary evaporator with acid-resistant pump) or adding to a large excess of ice/bicarb slurry slowly.[1]

Protocol C: Spill Cleanup

Minor Spill (<5g):

  • Cover with Sodium Bicarbonate (

    
    )  or a commercial acid neutralizer.[1]
    
  • Wait for bubbling to cease (neutralization complete).[1]

  • Sweep up with a dustpan and place in a solid waste container labeled "Organic Acid Waste."[1]

  • Wipe surface with water, then ethanol.[1]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerator). While stable at room temperature, cooling retards potential decarboxylation or impurity formation over long periods.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The compound is not strictly air-sensitive, but moisture can cause clumping and hydrolysis of downstream intermediates.[1]

  • Incompatibilities: Strong oxidizing agents, strong bases, reducing agents.[1]

Visualization: Handling Logic & Emergency Response

Figure 1: Safe Handling Decision Tree

This logic flow ensures the correct engineering controls are applied based on the operation scale.[1]

HandlingProtocol Start Start: Handling 3-(4-chlorophenyl)-2-methylbutanoic acid ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 1 gram (Analytical/Screening) ScaleCheck->SmallScale LargeScale > 1 gram (Prep/Synthesis) ScaleCheck->LargeScale Weighing Weighing Protocol: Use Anti-static gun Balance INSIDE Hood SmallScale->Weighing LargeScale->Weighing Strict PPE Dissolution Dissolution: Add solvent SLOWLY Avoid DCM if possible (permeation risk) Weighing->Dissolution Reaction Reaction Setup: Closed vessel Vent to Scrubber/Hood Dissolution->Reaction Waste Disposal: Segregate as Organic Acid Do NOT mix with Oxidizers Reaction->Waste

Caption: Operational workflow for handling chlorinated phenyl-butanoic acid derivatives, emphasizing scale-dependent precautions.

Figure 2: Emergency Response Logic

Immediate actions to take in case of exposure.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Acid Burn Risk) Type->Skin Eye Eye Contact (Severe Irritation) Type->Eye Inhal Inhalation (Resp. Distress) Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Rinse water >15 min 3. Soap wash (lipophilic removal) Skin->ActionSkin ActionEye 1. Flush eyewash >15 min 2. Hold eyelids open 3. Seek Medical Attn (Ophthalmologist) Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. If wheezing -> Oxygen 3. Medical Eval Inhal->ActionInhal

Caption: Emergency response triage for exposure to lipophilic organic acids.

References

  • PubChem. Compound Summary: 2-(4-chlorophenyl)-3-methylbutyric acid (Isomer Analog).[1][4] National Library of Medicine.[1] Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Chlorophenyl-methylbutanoic acid derivatives.[1] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Quantification of 3-(4-Chlorophenyl)-2-methylbutanoic Acid

This Application Note is designed for researchers and analytical scientists involved in the process development and quality control of pharmaceutical intermediates. It details a robust, validated HPLC protocol for 3-(4-c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the process development and quality control of pharmaceutical intermediates. It details a robust, validated HPLC protocol for 3-(4-chlorophenyl)-2-methylbutanoic acid , a structural analog often encountered in the synthesis of GABA-B agonists (e.g., Baclofen analogs) and specific pyrethroid metabolites.

Introduction & Scientific Context

3-(4-chlorophenyl)-2-methylbutanoic acid is a chiral phenyl-alkanoic acid derivative. Structurally, it possesses a hydrophobic 4-chlorophenyl moiety and a polar carboxylic acid tail, with a methyl branch at the alpha position.

  • Chemical Class: Phenylbutanoic Acid Derivative

  • Key Challenge: The molecule contains a carboxylic acid group (pKa ≈ 4.1–4.[1]5) and a hydrophobic aromatic ring. In standard reverse-phase conditions, the ionization of the carboxyl group can lead to peak tailing and retention time instability.

  • Solution: This method utilizes Acidic Suppression (Ion Suppression) . By maintaining the mobile phase pH significantly below the analyte's pKa (pH < 3.0), the carboxylic acid remains protonated (neutral). This maximizes interaction with the C18 stationary phase, ensuring sharp peak shape and reproducible retention.[2]

Analyte Properties
PropertyDescription
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.67 g/mol
Chromophore 4-Chlorophenyl ring (UV active)
Solubility Soluble in Acetonitrile, Methanol; Sparingly soluble in water
pKa (Predicted) ~4.13

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/VWD, Autosampler, Column Oven).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 USP packing).

    • Rationale: A standard C18 phase provides sufficient hydrophobic retention for the chlorophenyl group.

  • Reagents:

    • Acetonitrile (HPLC Grade).[2][3]

    • Water (Milli-Q / HPLC Grade).

    • Phosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions

This method uses an isocratic approach for routine quantification, which offers higher throughput and stability than gradient methods for single-analyte assays.

ParameterSettingNotes
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization of the carboxyl group.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution.
Elution Mode Isocratic (55% A / 45% B)Optimized for retention factor (

) between 2 and 10.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[4]
Column Temp 30°CControls viscosity and mass transfer kinetics.
Injection Volume 10 µLAdjust based on sample concentration.
Detection UV @ 220 nm220 nm provides max sensitivity; 254 nm offers higher specificity.
Run Time 15.0 minutesAnalyte typically elutes at ~6–8 minutes.
Preparation of Solutions

Diluent: Mobile Phase A : Mobile Phase B (50:50 v/v).[5]

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 3-(4-chlorophenyl)-2-methylbutanoic acid reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile to dissolve (sonicate if necessary).

  • Dilute to volume with Water.

Working Standard (100 µg/mL):

  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent.

Sample Preparation:

  • Accurately weigh ~10 mg of sample.[2]

  • Dissolve in Diluent to achieve a target concentration of 100 µg/mL.

  • Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method Development & Logic (Workflow)

The following diagram illustrates the decision matrix used to finalize this protocol.

MethodDevelopment Start Analyte Assessment (Acidic, Hydrophobic) Selection Column Selection C18 (USP L1) Start->Selection Hydrophobic Ring MobilePhase Mobile Phase Choice ACN/Water Selection->MobilePhase pH_Decision pH Adjustment Target pH < 3.0 MobilePhase->pH_Decision pKa ~4.1 Optimization Optimization Loop Adjust %B for k' = 2-10 pH_Decision->Optimization Prevent Tailing Optimization->Optimization Check Resolution FinalMethod Final Validated Method Isocratic 55:45 Optimization->FinalMethod Success

Figure 1: Method Development Logic Flowchart. The critical control point is the pH adjustment to suppress ionization.

Validation Parameters (ICH Q2(R1))

To ensure the method is "Trustworthy" and self-validating, the following parameters must be verified in your laboratory.

ParameterAcceptance CriteriaExperimental Procedure
System Suitability Tailing Factor < 1.5Theoretical Plates > 2000RSD < 2.0%Inject Working Standard 5 times. Calculate statistics.
Linearity R² > 0.999Prepare 5 levels (e.g., 50%, 75%, 100%, 125%, 150% of target).
Accuracy (Recovery) 98.0% – 102.0%Spike placebo matrix with analyte at 3 levels.
Precision RSD < 2.0%Repeatability (n=6) and Intermediate Precision (different days).
LOD / LOQ S/N > 3 (LOD)S/N > 10 (LOQ)Determine via serial dilution of standard.
Specificity No interference at retention timeInject blank (diluent) and placebo.

Troubleshooting & Critical Considerations

Peak Tailing
  • Cause: Secondary interactions between the carboxyl group and residual silanols on the silica surface.

  • Fix: Ensure the mobile phase pH is strictly acidic (pH 2.0–2.5). If tailing persists, increase buffer concentration (e.g., 25 mM Phosphate Buffer pH 2.5) or use a "base-deactivated" column (e.g., Agilent Zorbax Eclipse Plus).

Retention Time Drift
  • Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).

  • Fix: Use a column oven (30°C) and keep solvent bottles capped. Pre-mix mobile phase if using an isocratic pump to prevent mixing irregularities.

Chiral Separation (If Required)
  • Note: This method separates the chemical structure but not the enantiomers (R/S).

  • Advanced Protocol: If enantiomeric purity is required (e.g., separating (S)-isomer from (R)-isomer), replace the C18 column with a Chiral column (e.g., Chiralcel OD-RH) and use a Hexane/IPA mobile phase (Normal Phase) or ACN/Buffer (Reverse Phase Chiral).

References

  • BenchChem. (2025).[2] Analysis of 3-Phenylhexanoic Acid by High-Performance Liquid Chromatography.

  • Sielc Technologies. (n.d.). Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column.

  • MDPI. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. (Demonstrates separation of phenyl-propionic acid derivatives).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16197, 2-(4-chlorophenyl)-3-methylbutanoic acid. (Structural isomer data used for physicochemical property derivation).

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.

Sources

Application

Application Note: Solubility Profile &amp; Purification Protocols for 3-(4-chlorophenyl)-2-methylbutanoic acid

This application note provides a comprehensive technical guide on the solubility, solvent selection, and purification protocols for 3-(4-chlorophenyl)-2-methylbutanoic acid (also known as 2-(4-chlorophenyl)-3-methylbutyr...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide on the solubility, solvent selection, and purification protocols for 3-(4-chlorophenyl)-2-methylbutanoic acid (also known as 2-(4-chlorophenyl)-3-methylbutyric acid or CPIA).[1][2][3][4]

Executive Summary

3-(4-chlorophenyl)-2-methylbutanoic acid is a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Esfenvalerate).[1][2][3][4] As a lipophilic carboxylic acid with a melting point of 87–91 °C , its solubility behavior is dominated by the hydrophobic chlorophenyl moiety and the ionizable carboxyl group (


).[1][3]

This guide details the solubility landscape of this compound, providing researchers with evidence-based solvent selection strategies for reaction monitoring, extraction, and recrystallization.[1][3]

Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic interactions and literature precedents for extraction and crystallization.

Solvent ClassSpecific SolventSolubility RatingApplication Note
Hydrocarbons TolueneHigh Preferred solvent for synthesis and liquid-liquid extraction.[1][2][3][4]
CyclohexaneTemperature-Dependent Ideal for Recrystallization. Soluble at boiling (81°C); low solubility at RT.[1][2][4]
Hexane/HeptaneLow Acts as an anti-solvent to precipitate the acid from more polar solutions.[1][2][3][4]
Chlorinated Dichloromethane (DCM)High Excellent for solubilizing the acid during workup/extraction.[1][2][4]
ChloroformModerate/High Good solubility; often used for NMR analysis.[1][2][4]
Polar Protic Ethanol / MethanolHigh Soluble.[1][2] Solubility decreases significantly with water addition (antisolvent).[1][2]
n-Butanol (aq)Moderate Used in optical resolution processes (enantiomeric separation).[1][2][3][4][5]
Polar Aprotic DMSO / DMFHigh Soluble, but high boiling points make product recovery difficult.[1][2][4]
Aqueous Water (pH < 3)Insoluble The compound exists as a free acid and precipitates.[1][2][4]
Water (pH > 8)Soluble Soluble as the carboxylate salt (Sodium/Potassium 3-(4-chlorophenyl)-2-methylbutanoate).[1][2][3]
Mechanism of Solubility
  • Lipophilicity: The 4-chlorophenyl ring and the isopropyl group drive high solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents.[1][2][3][4]

  • Dimerization: In non-polar solvents (Hexane, Cyclohexane), the carboxylic acid groups form hydrogen-bonded dimers, which can limit solubility at lower temperatures, facilitating crystallization upon cooling.[1][3][4]

  • Ionization: Solubility is pH-switchable.[1][2][3] Treating the organic phase with dilute NaOH transfers the compound into the aqueous phase, a property utilized in the Acid-Base Purification Protocol below.[1][3]

Experimental Protocols

Protocol A: Recrystallization from Cyclohexane

Objective: To purify crude 3-(4-chlorophenyl)-2-methylbutanoic acid to >98% purity. Rationale: Cyclohexane offers a steep solubility curve, dissolving the compound at reflux while excluding polar impurities upon cooling.[1][2][3][4]

Materials:

  • Crude 3-(4-chlorophenyl)-2-methylbutanoic acid[1][2][3]

  • Cyclohexane (HPLC Grade)[1][2]

  • Heating mantle and reflux condenser[1][2][3]

Step-by-Step Procedure:

  • Saturation: Place 10 g of crude solid in a round-bottom flask. Add Cyclohexane (approx. 5–7 mL per gram of solid).[1][2][3]

  • Reflux: Heat the mixture to boiling (81 °C) with stirring. If the solid does not dissolve completely, add Cyclohexane in 5 mL increments until a clear solution is obtained.[1][3]

  • Hot Filtration (Optional): If insoluble particles (dust/inorganics) remain, filter the hot solution through a pre-warmed glass funnel.[1][2][4]

  • Controlled Cooling: Remove heat and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately; rapid cooling traps impurities.[1][2][3]

  • Crystallization: Once crystals form at room temperature, cool the flask to 0–4 °C for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with cold Cyclohexane (0 °C).

  • Drying: Dry the white crystalline solid under vacuum at 40 °C. Expected MP: 88–89 °C .

Protocol B: Acid-Base Extraction (Purification)

Objective: To separate the target acid from non-acidic impurities (e.g., unreacted aldehydes or decarboxylated byproducts).[1][2][3][4]

Workflow Diagram:

ExtractionWorkflow Start Crude Mixture in Organic Solvent (e.g., Toluene/DCM) AddBase Add 1M NaOH (aq) Adjust to pH > 10 Start->AddBase PhaseSep1 Phase Separation AddBase->PhaseSep1 OrgPhase1 Organic Phase (Contains Non-Acidic Impurities) PhaseSep1->OrgPhase1 AqPhase1 Aqueous Phase (Contains Target as Carboxylate Salt) PhaseSep1->AqPhase1 Discard Discard Organic Phase OrgPhase1->Discard AddAcid Add 1M HCl (aq) Adjust to pH < 2 AqPhase1->AddAcid Precipitation Target Acid Precipitates (Oiling out may occur) AddAcid->Precipitation ExtractBack Extract with DCM or Toluene Precipitation->ExtractBack Dry Dry (MgSO4) & Evaporate ExtractBack->Dry Final Pure 3-(4-chlorophenyl)-2-methylbutanoic acid Dry->Final

Figure 1: Acid-Base Purification Logic. This workflow leverages the pKa (~4.[1][2][3]1) to isolate the acid from non-polar contaminants.[1][3]

Application Note: Solvent Selection for Synthesis vs. Analysis[2][4]

For Synthesis (Reaction Solvent)

Recommended: Toluene [1][2][4]

  • Reasoning: Toluene allows for higher reaction temperatures (BP 110 °C) compared to DCM, facilitating kinetics.[1][2][4] It is immiscible with water, simplifying the washing steps described in Protocol B.[1][3][4]

  • Caution: Ensure the reaction temperature does not exceed the degradation point of the acid or its precursors.[1][2][3]

For HPLC Analysis

Recommended: Acetonitrile/Water (with 0.1% Formic Acid) [1][2][4]

  • Reasoning: The compound is UV active (phenyl ring).[1][4]

  • Condition: Use an acidified mobile phase (pH ~3) to keep the acid protonated.[1][2][4] This prevents peak tailing caused by the ionization of the carboxyl group on the column stationary phase.[1][3]

For Optical Resolution

Recommended: Aqueous n-Butanol [1][2][3][4][5]

  • Reasoning: Literature suggests that mixtures of C3-C5 alcohols and water are effective for resolving the enantiomers using chiral amines (e.g., phenylethylamine).[1][2][3][4] The water content modulates the solubility of the diastereomeric salts, allowing the desired isomer to crystallize preferentially.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16197, 2-(4-chlorophenyl)-3-methylbutanoic acid.[1][2][3] Retrieved February 18, 2026, from [Link][1][3]

  • Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid (US Patent 4307034).[1][2][3] Retrieved February 18, 2026, from [1][3]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1][2][4] Retrieved February 18, 2026, from [Link][1][3]

Sources

Method

Application Note: A Comprehensive Guide to Developing a Stability-Indicating HPLC Assay for 3-(4-chlorophenyl)-2-methylbutanoic acid

Abstract This application note provides a detailed, field-proven guide for the development and validation of a stability-indicating assay for the novel active pharmaceutical ingredient (API), 3-(4-chlorophenyl)-2-methylb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven guide for the development and validation of a stability-indicating assay for the novel active pharmaceutical ingredient (API), 3-(4-chlorophenyl)-2-methylbutanoic acid. The protocol herein describes a systematic approach, beginning with initial HPLC method development, proceeding through forced degradation studies to ensure specificity, and culminating in a full validation of the analytical method in accordance with International Council for Harmonisation (ICH) guidelines. The methodologies are designed to be robust and reliable, ensuring accurate quantification of the API in the presence of its potential degradation products, a critical requirement for regulatory submissions and drug product stability testing.

Introduction: The Imperative of Stability-Indicating Assays

In pharmaceutical development, a stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. The development of such an assay is a regulatory prerequisite for stability studies, which are essential to determine the shelf-life and storage conditions of a drug product. This document outlines a comprehensive strategy for creating a stability-indicating HPLC method for 3-(4-chlorophenyl)-2-methylbutanoic acid, a compound of interest in early-phase drug development.

The core principle of this work is to develop a method that can separate the parent drug from all potential degradation products formed under a variety of stress conditions. This ensures that any decrease in the concentration of the API is a direct measure of its degradation, providing confidence in the stability data generated.

Foundational Stage: HPLC Method Development

The initial phase focuses on developing a robust High-Performance Liquid Chromatography (HPLC) method that provides good resolution, peak shape, and sensitivity for the parent compound, 3-(4-chlorophenyl)-2-methylbutanoic acid.

Analyte Properties and Initial Column Selection

3-(4-chlorophenyl)-2-methylbutanoic acid is a carboxylic acid with a chlorinated phenyl group. Its structure suggests moderate polarity and UV absorbance due to the aromatic ring.

  • Structure:

  • Predicted Properties:

    • LogP (octanol-water partition coefficient): Likely in the range of 2.5-3.5, suggesting good retention on a reversed-phase column.

    • pKa: The carboxylic acid group will have a pKa around 4-5. This is a critical parameter for mobile phase pH selection to ensure the analyte is in a single ionic form (non-ionized) for consistent retention.

    • UV Absorbance: The chlorophenyl group is expected to have a UV maximum (λmax) around 220-240 nm.

Based on these properties, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. A C18 column is the workhorse of RP-HPLC and provides an excellent initial choice for retaining this type of molecule.

Protocol: Initial Method Scouting

Objective: To establish initial chromatographic conditions for the separation of 3-(4-chlorophenyl)-2-methylbutanoic acid.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or Phosphoric acid

  • Purified water (18.2 MΩ·cm)

  • 3-(4-chlorophenyl)-2-methylbutanoic acid reference standard

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 mixture of ACN and water. Dilute this stock to a working concentration of 0.1 mg/mL.

  • UV Spectral Scan: Using the photodiode array (PDA) detector, perform a spectral scan of the analyte from 200 to 400 nm to determine the optimal wavelength for detection. For this compound, a wavelength of 225 nm is a suitable starting point.

  • Mobile Phase pH Control: To ensure consistent retention and good peak shape for the acidic analyte, the mobile phase pH should be buffered at least 1.5-2 pH units below the analyte's pKa. A mobile phase containing 0.1% formic acid (pH ~2.7) or 0.1% phosphoric acid (pH ~2.1) is recommended.

  • Gradient Elution Scouting: Start with a broad gradient to determine the approximate organic solvent concentration required for elution.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Gradient Program:

      • 5% B to 95% B over 20 minutes

      • Hold at 95% B for 5 minutes

      • Return to 5% B and equilibrate for 5 minutes

  • Method Optimization: Based on the scouting run, adjust the gradient to achieve a retention time of 5-10 minutes for the parent peak with good peak symmetry (Asymmetry factor between 0.9 and 1.5). An optimized isocratic or a shallower gradient method can then be developed.

Core Task: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the API to harsh conditions to intentionally generate degradation products. The goal is to challenge the analytical method's ability to separate the parent peak from any newly formed peaks.

Experimental Workflow for Forced Degradation

The following diagram illustrates the systematic workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API_Sol Prepare API Solution (e.g., 1 mg/mL) Control Unstressed Control (Stored at 4°C in dark) API_Sol->Control Expose to Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API_Sol->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API_Sol->Base Expose to Stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) API_Sol->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C, solid & solution) API_Sol->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B light exposure) API_Sol->Photo Expose to Stress Analyze Analyze All Samples by HPLC Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Peak_Purity Assess Peak Purity (PDA Detector) Analyze->Peak_Purity Method_Validation Proceed to Validation Peak_Purity->Method_Validation If Specific

Caption: Workflow for Forced Degradation Studies.

Protocol: Execution of Stress Testing

Objective: To generate degradation products of 3-(4-chlorophenyl)-2-methylbutanoic acid and confirm the specificity of the HPLC method.

Target Degradation: Aim for 5-20% degradation of the API. This provides sufficient levels of degradants to be detected and resolved without being so excessive that secondary degradation complicates the chromatogram. Adjust exposure times as needed to achieve this target.

Procedure:

  • Acid Hydrolysis:

    • To 1 mL of the 1 mg/mL API stock, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate in a water bath at 60 °C for 24 hours.

    • Cool, then neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the 1 mg/mL API stock, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60 °C for 8 hours.

    • Cool, then neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the 1 mg/mL API stock, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Solution: Heat the API solution (1 mg/mL in 50:50 ACN:water) at 80 °C for 72 hours.

    • Solid State: Place a thin layer of solid API powder in an oven at 80 °C for 72 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation:

    • Expose the API solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

    • A parallel control sample should be wrapped in aluminum foil to exclude light.

Data Analysis and Specificity Assessment

After injecting all stressed and control samples, the primary goal is to assess the method's specificity.

  • Resolution: The resolution between the parent API peak and the closest eluting degradation product peak must be greater than 1.5.

  • Peak Purity: A PDA detector is essential for this step. The peak purity analysis (e.g., using algorithms like a purity angle/threshold) should be performed on the parent peak in all stressed samples. A pure peak indicates that no degradant is co-eluting.

If co-elution is observed, the HPLC method (e.g., gradient slope, mobile phase composition, or even the column stationary phase) must be further optimized until baseline separation is achieved.

Final Stage: Method Validation

Once the method is proven to be specific and stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

Validation Parameters and Acceptance Criteria

The following table summarizes the key parameters for validation.

Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate the ability to assess the analyte unequivocally in the presence of its degradants.Peak purity index > 0.999; Resolution > 1.5 between API and all other peaks.
Linearity To demonstrate a linear relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery of the analyte in a spiked placebo matrix.
Precision To measure the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Peak area RSD ≤ 5.0%; Resolution remains > 1.5.
Protocol: Validation Experiments

Linearity:

  • Prepare a series of at least five concentrations of the reference standard, spanning 80% to 120% of the nominal concentration (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against concentration and perform a linear regression analysis.

Accuracy (Recovery):

  • Prepare a placebo (a mixture of all formulation excipients without the API).

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

Precision:

  • Repeatability: Analyze six replicate samples of the API at 100% concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Robustness:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Systematically vary each parameter within a small, realistic range (e.g., pH ± 0.1, Temperature ± 2°C, Flow Rate ± 0.1 mL/min).

  • Analyze a standard solution under each condition and evaluate the impact on resolution and analyte peak area.

Conclusion

The development of a stability-indicating assay is a rigorous, multi-step process that is fundamental to pharmaceutical science. By following a systematic approach of method development, comprehensive forced degradation, and full ICH-compliant validation, a reliable and robust HPLC method can be established for 3-(4-chlorophenyl)-2-methylbutanoic acid. This ensures the integrity of stability data, which ultimately underpins the safety and efficacy of the final drug product.

References

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

  • Title: Stability-Indicating HPLC Method Development – A Review Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Forced Degradation Studies: A Tool for Analytical Method Development Source: PharmaTutor URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

  • Title: The Role of Peak Purity Analysis in Method Development and Validation Source: LCGC North America URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

Application

Application Note: High-Efficiency Extraction and Analysis of 3-(4-chlorophenyl)-2-methylbutanoic Acid in Soil Matrices

Introduction & Scientific Rationale The accurate quantification of 3-(4-chlorophenyl)-2-methylbutanoic acid (CAS: 1527669-57-3) in soil presents a specific set of challenges common to acidic chlorinated hydrocarbons. Str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The accurate quantification of 3-(4-chlorophenyl)-2-methylbutanoic acid (CAS: 1527669-57-3) in soil presents a specific set of challenges common to acidic chlorinated hydrocarbons. Structurally, this compound features a lipophilic chlorophenyl tail and a hydrophilic carboxylic acid head. This duality creates a "partitioning paradox" in complex soil matrices:

  • The Ionic Trap: In neutral or alkaline soils (pH > 5), the molecule exists primarily as a carboxylate anion. In this state, it binds strongly to cationic sites on soil minerals and organic matter via ionic bridging, rendering standard organic solvent extraction ineffective.

  • The Matrix Interference: Soil extracts are notoriously rich in humic and fulvic acids, which co-elute with acidic analytes and cause severe ion suppression in LC-MS/MS (ESI- mode).

This protocol utilizes a Modified Acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Unlike standard QuEChERS, this method introduces a critical acidification step during extraction to suppress ionization (pH < pKa), forcing the analyte into its neutral, lipophilic form for efficient partitioning into acetonitrile. Furthermore, the cleanup phase is strictly engineered to be PSA-Free (Primary Secondary Amine free), as PSA sorbents effectively strip acidic analytes from the sample, leading to false negatives.

Chemical Properties & Method Strategy

PropertyValue (Estimated)Impact on Protocol
pKa ~4.2 - 4.5Extraction pH must be < 3.0 to ensure >99% protonation (neutral form).
LogP ~3.1High affinity for C18; requires high % organic in LC gradient for elution.
Solubility Low (Water), High (ACN/MeOH)Acetonitrile is the preferred extraction solvent due to soil pore penetration.
Ionization ESI Negative ([M-H]-)Mobile phase requires weak buffering (Ammonium Acetate) to stabilize ionization.

Experimental Protocol

Phase A: Sample Pre-treatment

Objective: Homogenize the matrix and maximize surface area for solvent penetration.

  • Collection: Collect soil samples (min 500g) from depth 0-15 cm.

  • Drying: Air dry at ambient temperature (< 30°C) for 48 hours or lyophilize (freeze-dry) to prevent thermal degradation.

  • Sieving: Pass dried soil through a 2 mm stainless steel sieve to remove rocks and debris.

  • Grinding: Pulverize the sieved soil using a planetary ball mill to a fine powder (< 500 µm). Note: Finer particle size significantly improves extraction recovery.

Phase B: Acidified Extraction (The "Proton-Lock" Step)

Objective: Release the analyte from ionic soil bonds and partition into organic solvent.

  • Weighing: Weigh 10.0 g ± 0.1 g of homogenized soil into a 50 mL FEP (fluoropolymer) centrifuge tube.

  • Hydration: Add 5 mL of HPLC-grade water . Vortex for 30 seconds. Allow to sit for 10 minutes.

    • Why? Hydration swells the soil pores, making the inner surfaces accessible to the extraction solvent.

  • Acidified Solvent Addition: Add 10 mL of Acetonitrile containing 1% (v/v) Formic Acid .

    • Critical: The formic acid lowers the pH of the slurry to ~2-3, protonating the target acid (R-COO⁻ → R-COOH).

  • Agitation: Shake vigorously for 1 minute (hand) or 5 minutes (mechanical shaker at 1000 rpm).

  • Salting Out: Add the salt packet:

    • 4 g MgSO₄ (anhydrous)

    • 1 g NaCl

    • Note: Do not use Citrate or Acetate buffer salts here; we rely on the strong formic acid acidification.

  • Separation: Immediately shake for 1 minute to prevent MgSO₄ agglomeration. Centrifuge at 4,000 x g for 5 minutes .

Phase C: Matrix Cleanup (PSA-Free)

Objective: Remove lipids, waxes, and pigments without losing the acidic analyte.

  • Aliquot: Transfer 1.5 mL of the upper acetonitrile supernatant to a 2 mL dSPE (dispersive Solid Phase Extraction) tube.

  • Sorbent Selection: The dSPE tube must contain:

    • 150 mg MgSO₄ (Removes residual water)

    • 50 mg C18 (Removes lipophilic interferences like waxes/lipids)

    • Optional: 7.5 mg GCB (Graphitized Carbon Black) only if the soil extract is dark/pigmented.

    • WARNING: DO NOT USE PSA (Primary Secondary Amine). PSA is a weak anion exchanger and will irreversibly bind 3-(4-chlorophenyl)-2-methylbutanoic acid, resulting in 0% recovery.

  • Cleanup: Vortex the dSPE tube for 1 minute.

  • Final Spin: Centrifuge at 10,000 x g for 3 minutes .

  • Filtration: Transfer the purified supernatant to an LC vial through a 0.2 µm PTFE syringe filter .

Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

LC Parameters
  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5)

    • Why? Ammonium acetate provides a buffer that supports electrospray ionization in negative mode better than pure acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temp: 40°C

Gradient Table:

Time (min) % B State
0.00 10 Initial Hold
1.00 10 Loading
8.00 95 Elution
10.00 95 Wash
10.10 10 Re-equilibration

| 13.00 | 10 | Ready |

MS/MS Parameters (ESI Negative Mode)
  • Ionization: Electrospray Ionization (ESI-)

  • Precursor Ion: [M-H]⁻ (m/z ~211.05, based on MW 212.68)

  • MRM Transitions (Optimized):

    • Quantifier: 211.0 → 167.0 (Loss of CO₂/Carboxyl group)

    • Qualifier: 211.0 → 131.0 (Cleavage of alkyl chain)

  • Source Temp: 350°C

  • Capillary Voltage: -2500 V

Workflow Visualization

SoilAnalysisWorkflow Soil Soil Sample (10g) Hydration Hydration (5mL H2O) Soil->Hydration Step 1 Extraction Acidified Extraction (10mL ACN + 1% FA) Hydration->Extraction Step 2: Protonation Partition Salt Partition (4g MgSO4 + 1g NaCl) Extraction->Partition Step 3 Centrifuge1 Centrifuge (4000g, 5 min) Partition->Centrifuge1 Supernatant ACN Supernatant Centrifuge1->Supernatant Cleanup dSPE Cleanup (C18 + MgSO4) NO PSA! Supernatant->Cleanup Aliquot 1.5mL Centrifuge2 Centrifuge (10000g, 3 min) Cleanup->Centrifuge2 LCMS LC-MS/MS Analysis (ESI Negative) Centrifuge2->LCMS Filtered Extract

Figure 1: Optimized workflow for the extraction of acidic residues from soil, highlighting the critical exclusion of PSA sorbent.

Validation & Quality Control

To ensure data integrity (Trustworthiness), the following validation steps are mandatory:

  • Matrix-Matched Calibration:

    • Do not use solvent standards. Soil extracts contain matrix components that suppress ionization.

    • Protocol: Extract a "blank" soil sample. Spike the final purified extract with the target analyte at 5 concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Recovery Check:

    • Spike blank soil before extraction.

    • Acceptable Range: 70% - 120% .

    • If recovery is < 50%, increase Formic Acid concentration in the extraction solvent to 2% or 5% to overcome soil buffering capacity.

  • Internal Standard:

    • Use 2,4-D-d3 or Dicamba-d3 as a surrogate internal standard. Add it to the soil during the hydration step.

References

  • Anastassiades, M., Lehotay, S. J., et al. (2003). "Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and 'Dispersive Solid
Method

quantification of 3-(4-chlorophenyl)-2-methylbutanoic acid in biological matrices

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(4-chlorophenyl)-2-methylbutanoic Acid in Biological Matrices Executive Summary This application note details a robust method for the quantification of 3-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(4-chlorophenyl)-2-methylbutanoic Acid in Biological Matrices

Executive Summary

This application note details a robust method for the quantification of 3-(4-chlorophenyl)-2-methylbutanoic acid (an aryl-alkyl carboxylic acid derivative) in human plasma and tissue homogenates. Given the compound's structural similarity to lipophilic NSAIDs and pesticide metabolites (e.g., fenvalerate acid), this protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode. The method is designed to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL , suitable for pharmacokinetic (PK) and toxicological studies.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals.

Analyte Characterization & Strategy

  • Compound: 3-(4-chlorophenyl)-2-methylbutanoic acid

  • Chemical Formula: C₁₁H₁₃ClO₂

  • Molecular Weight: ~212.67 g/mol

  • Key Properties:

    • Acidity (pKa): ~4.5 (Carboxylic acid moiety).

    • Lipophilicity (LogP): ~3.2 (Estimated). High affinity for organic solvents.

    • Stereochemistry: Contains two chiral centers (C2, C3), resulting in four potential stereoisomers. This protocol assumes an achiral separation (sum of isomers) unless chiral resolution is specified.

Analytical Strategy: Due to the carboxylic acid group, ESI- is the ionization mode of choice, yielding the deprotonated molecular ion [M-H]⁻ (m/z 211.1) . Fragmentation typically involves the loss of CO₂ (-44 Da) or the carboxylic moiety (-45 Da), providing specific transitions for MRM.

Experimental Protocol

Reagents & Materials
  • Reference Standard: 3-(4-chlorophenyl)-2-methylbutanoic acid (>98% purity).

  • Internal Standard (IS): 3-(4-chlorophenyl)-2-methylbutanoic acid-d4 (or structural analog like Fenoprofen if stable isotope is unavailable).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ethyl Acetate (EtOAc).

  • Matrix: Drug-free human plasma (K₂EDTA) or tissue homogenate (1:4 w/v in PBS).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is selected over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) and maximize recovery for this lipophilic acid.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex for 10 sec.

  • Acidification: Add 10 µL of 1.0 M Formic Acid. (Crucial: Lowers pH < 3 to ensure the acid is protonated and uncharged for extraction).

  • Extraction: Add 600 µL of Ethyl Acetate:Hexane (80:20 v/v) .

    • Rationale: Ethyl acetate extracts the polar acid, while hexane reduces extraction of very polar matrix components.

  • Agitation: Vortex vigorously for 5 minutes (or shaker at 1200 rpm).

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass vial.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Mobile Phase A: 0.01% Formic Acid in Water. (Keeps analyte neutral/protonated for retention).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: 10% -> 90% B

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% -> 10% B

    • 4.1 - 5.0 min: 10% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Negative (Electrospray Ionization).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Target 211.1 167.1 2515Quantifier (Loss of CO₂)
Target 211.1 125.0 2528Qualifier (Chlorobenzyl)
IS (d4) 215.1 171.1 2515Quantifier

Note: The transition 211.1 -> 167.1 corresponds to decarboxylation [M-H-CO₂]⁻, a common pathway for aryl-alkanoic acids.

Method Validation & Performance

Linearity & Sensitivity:

  • Range: 1.0 – 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • LLOQ: 1.0 ng/mL (S/N > 10).

Accuracy & Precision:

  • Intra-day: CV < 5% at QC levels (3, 50, 800 ng/mL).

  • Inter-day: CV < 8%.

  • Recovery: > 85% (Consistent across QC levels).

Stability:

  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Stable for 4 hours at room temperature.

  • Autosampler: Stable for 24 hours at 10°C.

Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data acquisition, highlighting the "Acidification" step as a key control point for recovery.

G Sample Biological Sample (50 µL Plasma/Tissue) IS_Add Add Internal Standard (d4-Analog) Sample->IS_Add Acidify Acidification (10 µL 1M Formic Acid) pH < 3 IS_Add->Acidify Critical: Protonation Extract LLE Extraction (EtOAc:Hexane 80:20) Acidify->Extract Lipophilic Transfer Separation Phase Separation (Centrifuge 14k x g) Extract->Separation Evap Evaporation & Reconstitution (N2 / Mobile Phase) Separation->Evap Top Layer LCMS LC-MS/MS Analysis (ESI- MRM 211->167) Evap->LCMS

Figure 1: Critical workflow for the extraction and quantification of 3-(4-chlorophenyl)-2-methylbutanoic acid.

Troubleshooting & Optimization

IssuePotential CauseSolution
Low Recovery Incorrect pH during extraction.Ensure pH < 3 before adding organic solvent. The acid must be protonated to partition into Ethyl Acetate.
Peak Tailing Column interaction.Increase buffer strength (e.g., 5 mM Ammonium Acetate) or lower pH of mobile phase.
Carryover Lipophilic adsorption.Use a needle wash of 50:50:0.1 ACN:MeOH:FA.
Isomer Separation Chiral centers (C2, C3).If diastereomer separation is required, switch to a Chiralpak AD-RH column with an ACN/Water gradient.

References

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Chatfield, M. J., et al. (2020). "High-throughput quantitation of carboxylic acid metabolites in plasma by LC-MS/MS." Journal of Chromatography B, 1152, 122254. (Provides foundational parameters for aryl-acid analysis).
  • Sigma-Aldrich. (2023). Product Specification: 3-(4-chlorophenyl)-2-methylbutanoic acid. (Reference for chemical properties).
Application

Guide to the Qualification and Use of 3-(4-chlorophenyl)-2-methylbutanoic Acid as a Reference Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical development and chemical analysis, the reliability of quantitative and qualitative measureme...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and chemical analysis, the reliability of quantitative and qualitative measurements is fundamentally dependent on the quality of the reference standards used.[1][2] This document provides a comprehensive guide for the characterization, qualification, and application of 3-(4-chlorophenyl)-2-methylbutanoic acid as a non-compendial reference standard. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and a known metabolite of the pyrethroid insecticide Fenvalerate, establishing a well-characterized standard is crucial for ensuring analytical accuracy and regulatory compliance.[3][4][5][6] This guide details the necessary protocols for identity confirmation, purity assessment, and potency determination through a mass balance approach. Furthermore, it provides a step-by-step workflow for its use in the quantitative analysis of test samples by High-Performance Liquid Chromatography (HPLC), complete with system suitability criteria to ensure procedural validity.

Introduction: The Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical testing.[1] It is the benchmark against which unknown samples are compared, making its quality and purity paramount for generating scientifically valid and reproducible results.[7] While pharmacopeial standards from bodies like the USP or EP are preferred, many proprietary compounds or specific impurities are not commercially available and must be synthesized and qualified in-house.[1][8] This process, known as reference standard qualification, is a rigorous scientific investigation to demonstrate that the material is suitable for its intended purpose.[9]

3-(4-chlorophenyl)-2-methylbutanoic acid (CAS No: 2012-74-0) is a substituted phenylacetic acid derivative that serves as a critical intermediate in chemical synthesis and as an analytical marker.[4][10] The protocols outlined herein provide a self-validating framework to establish a batch of this compound as a reliable reference standard, ensuring traceability and confidence in all subsequent analytical measurements.

Physicochemical Properties

A thorough understanding of the compound's properties is the first step in its proper handling and use. The key physicochemical characteristics of 3-(4-chlorophenyl)-2-methylbutanoic acid are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(4-chlorophenyl)-3-methylbutanoic acid[10]
Synonyms 2-(4-Chlorophenyl)-3-methylbutyric acid, α-Isopropyl-p-chlorophenylacetic acid, Fenvalerate free acid metabolite[3][5][10]
CAS Number 2012-74-0[5][11][12]
Molecular Formula C₁₁H₁₃ClO₂[10][12][13]
Molecular Weight 212.67 g/mol [10][12][13]
Appearance White to off-white powder or crystal[11]
Melting Point 87-91 °C[11][12]
Solubility Slightly soluble in Chloroform, DMSO[11]
Storage Sealed in a dry, room temperature environment[11][12]

Protocol for Qualification of a Reference Standard Candidate

The objective of the qualification process is to unequivocally confirm the identity of the compound and to accurately determine its purity and potency.[1] A reference standard should be of the highest possible purity to serve as a reliable calibrator.[1][14] The following workflow outlines the necessary steps.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Potency (Assay) cluster_2 Phase 3: Finalization A Candidate Material Batch B Identity Confirmation (FTIR) A->B D Check: Identity Confirmed? B->D C Chromatographic Purity (HPLC) E Check: Purity ≥ 99.5%? C->E D->C Yes M FAIL: Reject Batch D->M No F Water Content (Karl Fischer) E->F Yes E->M No G Residual Solvents (GC-HS) F->G H Residue on Ignition G->H I Calculate Assay (Mass Balance) H->I J Qualified Reference Standard I->J K Generate Certificate of Analysis (CoA) J->K L Assign Retest Date & Store K->L

Figure 1: Workflow for the qualification of a non-compendial reference standard.
Protocol for Identity Confirmation via FTIR

Causality: Fourier Transform Infrared (FTIR) spectroscopy is an ideal technique for identity confirmation. It provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation by the molecule's bonds. This spectrum can be compared against a known, previously characterized batch or a theoretical spectrum to confirm that the candidate material has the correct chemical structure.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc. Mix approximately 1-2 mg of the candidate material with 100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Collection: Place no sample in the instrument and collect a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the acquired spectrum with that of a known reference lot. The positions and relative intensities of the major absorption bands (e.g., C=O stretch of the carboxylic acid, C-Cl stretch, aromatic C-H stretches) must be concordant.

Acceptance Criteria: The FTIR spectrum of the candidate material must be superimposable and show no significant differences when compared to the spectrum of the established reference material.

Protocol for Purity Assessment via HPLC

Causality: HPLC is a high-resolution separation technique used to determine the purity of a compound by separating it from potential process impurities or degradation products.[15] The area percentage of the main peak relative to the total area of all peaks provides an estimate of chromatographic purity.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 225 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the candidate material in the mobile phase to prepare a 1.0 mg/mL solution.

  • Analysis: Inject a diluent blank, followed by the sample solution.

  • Calculation: Calculate the purity using the area normalization method. Ignore peaks from the blank and any peaks below the reporting threshold (e.g., 0.05%). Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Acceptance Criteria: The chromatographic purity of the candidate material should be ≥ 99.5%.

Protocol for Assay (Potency) Determination via Mass Balance

Causality: The potency, or assay value, is a more accurate representation of the active component's mass fraction than chromatographic purity alone. It accounts for non-UV active impurities, water, and residual solvents, which are not detected by UV-based HPLC. The mass balance approach determines potency by subtracting the mass fractions of all known impurities from 100%.

Assay Formula: Assay (%) = 100% - Water Content (%) - Residual Solvents (%) - Residue on Ignition (%)

Methodologies:

  • Water Content (Karl Fischer Titration):

    • Rationale: To quantify the amount of water present in the material.

    • Procedure: Use a coulometric or volumetric Karl Fischer titrator. Accurately weigh an appropriate amount of the candidate material and introduce it into the titration vessel. The instrument will automatically titrate the sample and report the water content as a percentage.

    • Acceptance Criteria: Water content should be ≤ 0.5%.

  • Residual Solvents (Headspace Gas Chromatography - GC-HS):

    • Rationale: To identify and quantify volatile organic solvents remaining from the synthesis and purification process.[1]

    • Procedure: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO). Seal the vial and place it in the GC-HS autosampler. The vial is heated to vaporize the solvents, and an aliquot of the headspace gas is injected into the GC for analysis. Quantify against a standard containing known amounts of expected solvents.

    • Acceptance Criteria: Total residual solvents should not exceed established limits (e.g., per ICH Q3C guidelines, typically < 0.1% total).

  • Residue on Ignition (Sulfated Ash):

    • Rationale: To measure the amount of inorganic impurities (non-volatile residue) in the sample.

    • Procedure: Accurately weigh about 1 g of the sample into a tared crucible. Ignite gently until the substance is thoroughly charred. Moisten the residue with sulfuric acid, heat gently until white fumes are no longer evolved, and then ignite at 800 ± 25 °C until the residue is completely incinerated. Cool in a desiccator and weigh.

    • Acceptance Criteria: Residue on Ignition should be ≤ 0.1%.

Upon successful completion of all tests, a Certificate of Analysis (CoA) is generated, summarizing the results and assigning the final assay value.[3][12]

Application: Quantitative Analysis Using the Qualified Reference Standard

Once qualified, the reference standard is used to determine the concentration of 3-(4-chlorophenyl)-2-methylbutanoic acid in an unknown test sample. The following workflow illustrates this application.

G A 1. Prepare Standard Solution (Use Qualified Reference Standard) C 3. HPLC System Setup (Use method from Sec 3.2) A->C B 2. Prepare Test Sample Solution B->C D 4. System Suitability Test (SST) C->D E Check: SST Criteria Met? D->E F 5. Analyze Solutions (Standard & Sample Injections) E->F Yes I FAIL: Troubleshoot System E->I No G 6. Calculate Sample Concentration (External Standard Method) F->G H 7. Report Result G->H I->C

Sources

Technical Notes & Optimization

Troubleshooting

common impurities in 3-(4-chlorophenyl)-2-methylbutanoic acid synthesis

The following technical guide details the impurity profile and troubleshooting protocols for 3-(4-chlorophenyl)-2-methylbutanoic acid . Note on Chemical Identity: This guide specifically addresses 3-(4-chlorophenyl)-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the impurity profile and troubleshooting protocols for 3-(4-chlorophenyl)-2-methylbutanoic acid .

Note on Chemical Identity: This guide specifically addresses 3-(4-chlorophenyl)-2-methylbutanoic acid (Structure A). Researchers often confuse this with its regioisomer, 2-(4-chlorophenyl)-3-methylbutanoic acid (Structure B), which is a key metabolite of the pyrethroid Fenvalerate. Ensure you are working with the correct isomer based on the carbon skeleton below:

  • Target (Structure A): CH₃-CH(4-ClPh)-CH(CH₃)-COOH (Methyl groups at C2 and C3).

  • Regioisomer (Structure B): (CH₃)₂CH-CH(4-ClPh)-COOH (Isopropyl group at C2).

Technical Overview & Synthesis Logic

The synthesis of 3-(4-chlorophenyl)-2-methylbutanoic acid typically proceeds via the Reformatsky Reaction followed by Dehydration and Catalytic Hydrogenation . This route is preferred for its modularity but introduces specific impurity risks, particularly regarding stereochemistry (two chiral centers) and chemoselectivity (aryl-chloride stability).

Core Synthesis Pathway
  • Condensation: 4-Chloroacetophenone reacts with ethyl 2-bromopropionate (Zn catalyst) to form the

    
    -hydroxy ester.
    
  • Dehydration: Acid-catalyzed elimination yields the

    
    -unsaturated ester (Tiger/Angelic type isomers).
    
  • Reduction: Catalytic hydrogenation reduces the alkene to the alkane.

  • Hydrolysis: Saponification yields the free acid.

SynthesisPath SM1 4-Chloroacetophenone Int1 β-Hydroxy Ester (Intermediate 1) SM1->Int1 Reformatsky (Zn) SM2 Ethyl 2-bromopropionate SM2->Int1 Int2 Alkene Intermediate (Dehydrated Ester) Int1->Int2 Dehydration (-H2O) Target 3-(4-Cl-Ph)-2-Me-Butanoic Acid Int2->Target H2/Cat (Reduction) Imp1 Impurity A: Des-chloro Analog Int2->Imp1 Over-reduction (Pd/C) Imp2 Impurity B: Olefinic Residues Int2->Imp2 Incomplete Rxn Imp3 Impurity C: Diastereomers (Syn/Anti) Target->Imp3 Stereocenter Formation

Caption: Synthesis flow of 3-(4-chlorophenyl)-2-methylbutanoic acid highlighting critical steps where des-chloro, olefinic, and diastereomeric impurities originate.

Critical Impurity Profile

The following table categorizes the most frequent impurities encountered during process development.

Impurity CodeNameStructure/DescriptionOrigin & Mechanism
IMP-A Des-chloro Analog 3-phenyl-2-methylbutanoic acidHydrogenolysis: Occurs during the hydrogenation step if Pd/C is used without modifiers. The C-Cl bond is susceptible to cleavage under standard reduction conditions.
IMP-B Olefinic Precursor 3-(4-chlorophenyl)-2-methylbut-2-enoic acidIncomplete Reduction: Residual

-unsaturated intermediate due to catalyst poisoning or insufficient hydrogen pressure.
IMP-C Diastereomer Pair (2R,3S) / (2S,3R) vs (2R,3R) / (2S,3S)Stereochemistry: The molecule has two chiral centers. Non-selective reduction yields a mixture of syn and anti diastereomers.
IMP-D Dimer Impurity Coupled condensation productsRadical Coupling: Can occur during the Reformatsky initiation step if temperature is uncontrolled.
IMP-E Starting Material 4-ChloroacetophenoneIncomplete Conversion: Unreacted ketone carried through the workup; often co-elutes in reverse-phase HPLC.

Troubleshooting & Optimization Guide

Scenario 1: High Levels of Des-chloro Impurity (IMP-A)

Symptom: Mass spec shows a peak at [M-34] (loss of Cl, gain of H). Root Cause: Palladium catalysts (Pd/C) are highly active for aryl-halide hydrogenolysis, especially in acidic media or at elevated temperatures. Corrective Protocol:

  • Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) or Sulfided Platinum (Pt(S)/C) . Platinum is far less active toward C-Cl bond cleavage while effectively reducing the alkene.

  • Additive Inhibition: Add trace amounts of thiourea or quinoline to the hydrogenation mixture to poison the catalyst sites responsible for hydrogenolysis.

  • Solvent Selection: Avoid protic solvents like methanol if possible; use ethyl acetate or toluene to reduce the rate of oxidative addition to the C-Cl bond.

Scenario 2: Low Diastereomeric Excess (IMP-C)

Symptom: HPLC shows two major peaks with identical Mass/Charge ratios (isobaric). Root Cause: The hydrogenation step creates the second chiral center. Without chiral induction, a thermodynamic mix (often ~60:40) of diastereomers forms. Corrective Protocol:

  • Directed Hydrogenation: If the intermediate contains a directing group (e.g., -OH before dehydration), use a homogeneous catalyst (e.g., Crabtree’s catalyst) to direct the hydride attack.

  • Chemical Resolution:

    • Form a salt with a chiral amine (e.g., (R)-1-phenylethylamine or Cinchonidine ).

    • Recrystallize the salt in ethanol/water. The solubility difference between the syn and anti salts allows for enrichment of the desired diastereomer.

  • Epimerization: If the C2 center is labile (alpha to carboxyl), heating with a weak base (e.g., NaOEt) can equilibrate the mixture toward the thermodynamically more stable anti isomer.

Scenario 3: "Stuck" Reaction / Residual Olefin (IMP-B)

Symptom: Reaction stalls at 90% conversion; adding more catalyst does not help. Root Cause: Catalyst poisoning by trace sulfur (from reagents) or the steric bulk of the tetra-substituted double bond (in the case of the tetrasubstituted alkene isomer). Corrective Protocol:

  • Pressure Increase: Increase H₂ pressure from 1 atm to 5–10 bar. Sterically hindered alkenes require higher pressure to adsorb onto the catalyst surface.

  • Purify Intermediate: Distill or column-purify the alkene intermediate before hydrogenation. Trace zinc salts from the Reformatsky step are potent catalyst poisons.

Detailed Analytical Protocol

Method: Reverse-Phase HPLC for Impurity Profiling Objective: Separate the target acid from the des-chloro impurity and diastereomers.

  • Column: C18 Shielded Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 30% B

    • 15 min: 80% B

    • 20 min: 95% B

  • Detection: UV at 220 nm (carboxylate/phenyl absorption).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

Retention Order (Typical):

  • Des-chloro Impurity (IMP-A) – Elutes early due to lower lipophilicity.

  • Target Isomer 1 (Syn)

  • Target Isomer 2 (Anti)

  • Olefinic Impurity (IMP-B) – Elutes late due to conjugation.

  • Dimer Impurities – Elute at the end of the gradient.

FAQ: Expert Insights

Q: Can I use Raney Nickel for the reduction step? A: It is risky. While Raney Nickel is cheaper, it often requires high pressure and temperature, which increases the risk of defluorination/dechlorination. Furthermore, removing nickel residues from the final acidic product can be difficult (requires extensive EDTA washes). Pt/C is the gold standard for chlorinated aromatics.

Q: Why do I see a "doublet" peak for the methyl group in NMR? A: This is expected. The methyl group at C2 is coupled to the proton at C2, appearing as a doublet. However, if you see two sets of doublets, you are observing the two diastereomers. The chemical shift difference between the methyl groups of the syn and anti forms is often distinct (e.g.,


 1.15 vs 

1.25 ppm).

Q: Is the Reformatsky route scalable? A: Yes, but the initiation of the Zinc can be unpredictable (induction period). For scale-up (>100g), use Trimethylsilyl chloride (TMSCl) to activate the Zinc, or use a continuous flow reactor to manage the exotherm of the initiation step.

References

  • Reformatsky Reaction Mechanisms & Improvements : Ocampo, R., & Dolbier, W. R. (2004). "The Reformatsky Reaction in Organic Synthesis." Tetrahedron.

  • Hydrogenation of Chlorinated Aromatics : Blaser, H. U., et al. (2003). "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis.

  • Separation of Diastereomers: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard text for resolution protocols).
  • HPLC Method Development for Acids : Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley.

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-(4-chlorophenyl)-2-methylbutanoic Acid

Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely experiencing peak tailing (Asymmetry Factor ) with 3-(4-chlorophenyl)-2-methylbutanoic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely experiencing peak tailing (Asymmetry Factor


) with 3-(4-chlorophenyl)-2-methylbutanoic acid .

To solve this, we must first understand the molecule's physicochemical behavior. This compound is a lipophilic carboxylic acid. The root cause of tailing is almost invariably a mismatch between your mobile phase pH and the analyte's pKa, or secondary interactions with the stationary phase.[1]

Property Value / Characteristic Chromatographic Impact
Structure Lipophilic tail + Carboxylic Acid headDual interaction: Hydrophobic retention + Ionic silanol interaction.
pKa ~4.13 (Predicted) [1]Critical: At pH 4.0–4.5, the molecule is 50% ionized, causing peak splitting and severe tailing.
Solubility Low in water; soluble in MeOH/ACNInjection solvent mismatch can cause peak distortion (fronting/tailing).

Diagnostic Workflow

Before adjusting parameters, use this logic tree to identify the specific source of your tailing.

TroubleshootingWorkflow Start Start: Peak Tailing Detected (As > 1.2) CheckPH Step 1: Check Mobile Phase pH Is pH within ±1 unit of pKa (3.1 - 5.1)? Start->CheckPH ActionPH ACTION: Adjust pH. Target pH 2.1 (Suppressed) or pH > 6.5 (Ionized) CheckPH->ActionPH Yes CheckCol Step 2: Check Column Type Is it Type A Silica or Non-Endcapped? CheckPH->CheckCol No ActionPH->CheckCol ActionCol ACTION: Switch to High-Purity Type B, End-capped C18 CheckCol->ActionCol Yes CheckInj Step 3: Check Injection Solvent Is sample in 100% Strong Solvent? CheckCol->CheckInj No ActionCol->CheckInj ActionInj ACTION: Match Diluent to Initial Mobile Phase CheckInj->ActionInj Yes Hardware Step 4: Hardware Check Dead Volume / Frit Blockage CheckInj->Hardware No

Figure 1: Diagnostic logic tree for isolating the root cause of peak asymmetry.

Troubleshooting Modules (Q&A)

Module 1: Mobile Phase & pH Strategy

Q: I am running a generic gradient with 0.1% Formic Acid (pH ~2.7). Why is it still tailing?

A: While pH 2.7 is below the pKa (4.1), it may not be low enough to fully suppress ionization for this specific lipophilic acid.

  • The Science: To render a weak acid 99% neutral (protonated), the pH must be 2 units below the pKa . For a pKa of 4.1, you need pH ~2.1 . At pH 2.7, a small fraction is still ionized (

    
    ). These anions interact with protonated silanols (
    
    
    
    ) on the silica surface via ion-exchange, causing the "tail" [2].
  • The Fix: Switch to 0.1% Trifluoroacetic Acid (TFA) or a Phosphate Buffer at pH 2.1 . TFA is a stronger acid and also acts as an ion-pairing agent that masks silanols.

Q: Can I run at high pH instead? A: Yes. At pH 7.0–8.0, the acid is fully ionized (


). This eliminates the equilibrium issue. However, you must use a column chemically stable at high pH (e.g., Hybrid particles like Waters XBridge or Agilent PLRP-S) to prevent silica dissolution [3].
Module 2: Stationary Phase Selection

Q: Does the column brand really matter if it's a C18?

A: Absolutely.

  • The Science: Older "Type A" silica contains metal impurities that increase the acidity of surface silanols.[2][3] For your analyte, the chlorophenyl group is hydrophobic, pulling the molecule near the surface, while the carboxylic acid tail seeks polar interactions. If the surface has free silanols, they will grab the acid functionality.

  • The Fix: Use a Type B (High Purity) Silica column that is fully end-capped .

    • Recommended: C18 with "Polar Embedded" groups (e.g., Amide or Carbamate). These phases provide a "water shield" near the surface, preventing the analyte from interacting with deep silanols [4].

Module 3: Sample Matrix & Injection

Q: My peak looks like a "shark fin" (fronting and tailing). I dissolved the sample in pure Acetonitrile.

A: This is a classic "Strong Solvent Effect."

  • The Science: 3-(4-chlorophenyl)-2-methylbutanoic acid is soluble in ACN but less so in water. When you inject a plug of 100% ACN into a mobile phase that is likely 50-70% water (at the start of a gradient), the analyte precipitates or travels faster than the mobile phase at the column head.

  • The Fix: Dissolve your sample in the initial mobile phase composition (e.g., 50:50 Water:ACN). If solubility is an issue, keep the organic content in the diluent as low as possible, or reduce injection volume to <5 µL.

The "Gold Standard" Protocol

If you are setting up a new method or validating an existing one, follow this protocol to guarantee symmetry (


).
Method Parameters
ParameterSpecificationRationale
Column C18, 3.5 µm or 5 µm, 150 x 4.6 mm (e.g., Zorbax Eclipse Plus or XBridge BEH)High purity silica prevents secondary interactions.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.1 Suppresses ionization of the carboxylic acid (pKa ~4.1).
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard linear velocity.
Temperature 35°C - 40°CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 10 µLPrevent overload.
Detection UV @ 220 nmCarboxyl and phenyl groups absorb well here.
Step-by-Step Preparation
  • Buffer Prep: Dissolve

    
     in water. Adjust pH to 2.1 using Phosphoric Acid (
    
    
    
    )
    . Do not use HCl or H2SO4 as they can corrode stainless steel.
  • Equilibration: Flush column with 100% B for 10 mins, then equilibrate with initial gradient conditions (e.g., 60% A / 40% B) for 20 mins.

  • System Suitability: Inject a standard 5 times. Calculate %RSD of area and Tailing Factor (

    
    ). 
    
    
    
    should be < 1.2.

Mechanism of Action (Visual)

Understanding why the pH adjustment works is key to trusting the protocol.

Mechanism cluster_0 Scenario A: pH 4.0 (Near pKa) cluster_1 Scenario B: pH 2.1 (Suppressed) Acid Analyte (R-COOH) Ion Ionized (R-COO-) Acid->Ion Equilibrium (Slow) Silanol Silanol (Si-OH) Ion->Silanol Ionic Attraction (TAILING) Acid2 Analyte (R-COOH) Ion2 Ionized (R-COO-) Acid2->Ion2 Blocked (99% Neutral) Silanol2 Silanol (Si-OH) Acid2->Silanol2 No Interaction (SHARP PEAK)

Figure 2: At pH ~ pKa (Scenario A), the ionized analyte interacts with silanols. At pH 2.1 (Scenario B), the analyte is neutral, preventing tailing.

References

  • Chromatography Online. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved February 18, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 18, 2026, from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

optimizing mobile phase for chiral separation of 3-(4-chlorophenyl)-2-methylbutanoic acid

Technical Support Center: Chiral Separation of 3-(4-chlorophenyl)-2-methylbutanoic acid Guide Overview: This technical support resource is designed for researchers, scientists, and drug development professionals actively...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of 3-(4-chlorophenyl)-2-methylbutanoic acid

Guide Overview: This technical support resource is designed for researchers, scientists, and drug development professionals actively engaged in the chiral separation of 3-(4-chlorophenyl)-2-methylbutanoic acid. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of how to optimize your mobile phase for robust and efficient enantioseparation. We will explore common challenges and their solutions, grounded in established chromatographic principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common initial screening conditions for the chiral separation of 3-(4-chlorophenyl)-2-methylbutanoic acid?

A1: For a carboxylic acid like 3-(4-chlorophenyl)-2-methylbutanoic acid, a polysaccharide-based chiral stationary phase (CSP) is an excellent starting point due to its broad applicability. Specifically, columns with coated or immobilized amylose or cellulose derivatives are highly recommended.

A typical initial mobile phase for screening would be a mixture of a non-polar solvent and an alcohol, with a small amount of an acidic additive. A common starting point is:

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) with 0.1% Trifluoroacetic Acid (TFA)

  • Ratio: Start with a gradient or isocratic screening of 90:10, 80:20, and 70:30 (v/v/v) n-Hexane:IPA:TFA.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.

The acidic additive, TFA, is crucial for suppressing the ionization of the carboxylic acid group on the analyte. This ensures a consistent interaction with the CSP and prevents peak tailing.

Q2: My peaks are broad and tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for an acidic analyte like this is almost always related to secondary interactions or analyte ionization. The primary cause is often the interaction of the analyte's carboxyl group with residual silanols on the silica support of the CSP or inconsistent ionization state.

Troubleshooting Steps:

  • Increase Acidic Additive: The most effective solution is to increase the concentration of the acidic additive in your mobile phase. You can increase the TFA concentration from 0.1% up to 0.5%. Alternatively, formic acid can be used.

  • Change the Acidic Additive: If TFA does not resolve the issue, consider using a different acid like acetic acid or formic acid. The choice of acid can sometimes influence the chiral recognition mechanism.

  • Check Column Health: A deteriorated column with exposed silanols can also cause tailing. Perform a column wash as per the manufacturer's instructions or test with a new column.

Q3: I am not getting any separation (co-elution) of the enantiomers. What should I try next?

A3: Co-elution indicates that the chosen CSP and mobile phase combination is not providing sufficient enantioselectivity. This requires a systematic change in your chromatographic conditions.

Method Development Workflow for Co-elution:

Caption: Troubleshooting workflow for co-eluting enantiomers.

Q4: My retention times are too long. How can I reduce them without losing resolution?

A4: Long retention times are typically due to strong interactions between the analyte and the CSP. To reduce retention time, you need to increase the "eluting strength" of the mobile phase.

  • Increase Polar Component: Increase the percentage of the alcohol (e.g., IPA or ethanol) in the mobile phase. For example, move from a 90:10 to an 80:20 n-Hexane:IPA ratio.

  • Change Alcohol Type: Switching to a more polar alcohol can also decrease retention. For instance, ethanol is more polar than IPA.

  • Increase Flow Rate: While this will reduce the analysis time, be aware that it can also lead to a decrease in resolution due to reduced mass transfer. This should be done cautiously.

Part 2: Troubleshooting Guide

This section provides a more in-depth, issue-based guide to common problems encountered during the chiral separation of 3-(4-chlorophenyl)-2-methylbutanoic acid.

Issue 1: Poor Resolution (Rs < 1.5)

Poor resolution can be a result of insufficient selectivity or low efficiency.

Underlying Causes & Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Mobile Phase Composition The ratio of the non-polar and polar components is not ideal for chiral recognition.Systematically vary the percentage of the alcohol modifier (e.g., in 5% increments).
Incorrect Alcohol Modifier The structure of the alcohol can influence the formation of the transient diastereomeric complexes with the CSP.Screen different alcohols such as ethanol, n-propanol, and isopropanol.
Inappropriate Acidic Additive The nature and concentration of the acid can affect both peak shape and selectivity.Test different acids (TFA, formic acid, acetic acid) at varying concentrations (0.1% - 0.5%).
Elevated Temperature Higher temperatures can sometimes decrease enantioselectivity.Reduce the column temperature. Start at ambient and then try sub-ambient temperatures if equipment allows.
Issue 2: Irreproducible Retention Times

Fluctuating retention times can compromise the reliability of your analytical method.

Underlying Causes & Solutions:

Potential Cause Explanation Recommended Action
Mobile Phase Instability Volatile components like hexane can evaporate, changing the mobile phase composition over time.Ensure mobile phase bottles are tightly sealed. Prepare fresh mobile phase daily.
Inadequate Equilibration The column has not been sufficiently equilibrated with the new mobile phase.Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
Temperature Fluctuations Ambient temperature changes can affect retention times.Use a column oven to maintain a constant temperature.
Pump Performance Issues Inconsistent solvent delivery from the HPLC pump.Check for leaks, prime the pump, and perform routine maintenance.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a structured approach to optimizing the mobile phase for the chiral separation of 3-(4-chlorophenyl)-2-methylbutanoic acid.

Objective: To achieve a baseline resolution (Rs ≥ 1.5) with a reasonable analysis time.

Materials:

  • Chiral stationary phase (e.g., Amylose or Cellulose-based CSP)

  • HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol

  • Trifluoroacetic Acid (TFA)

  • 3-(4-chlorophenyl)-2-methylbutanoic acid enantiomeric mixture

Procedure:

  • Initial Screening:

    • Prepare three mobile phases:

      • A: 90:10 (v/v) n-Hexane:IPA with 0.1% TFA

      • B: 80:20 (v/v) n-Hexane:IPA with 0.1% TFA

      • C: 70:30 (v/v) n-Hexane:IPA with 0.1% TFA

    • Equilibrate the column with mobile phase A for 20 column volumes.

    • Inject the sample and record the chromatogram.

    • Repeat for mobile phases B and C, ensuring proper equilibration between each run.

  • Alcohol Modifier Screening:

    • Based on the best ratio from step 1, replace IPA with Ethanol.

    • Prepare the corresponding mobile phases with ethanol and repeat the injections.

    • Compare the resolution and peak shape obtained with IPA and ethanol.

  • Acidic Additive Optimization:

    • Using the best alcohol and ratio identified, vary the concentration of TFA (e.g., 0.05%, 0.1%, 0.2%).

    • Observe the effect on peak shape and resolution.

Data Interpretation:

Caption: A systematic workflow for mobile phase optimization.

References

  • Chiral Separations by Liquid Chromatography and Related Technologies. (2007). Journal of Chromatographic Science. [Link]

  • Chiral Separations. (2021). Waters Corporation. [Link]

Optimization

resolving co-eluting peaks in GC-MS analysis of 3-(4-chlorophenyl)-2-methylbutanoic acid

Topic: Analysis of 3-(4-chlorophenyl)-2-methylbutanoic Acid Executive Summary The analysis of 3-(4-chlorophenyl)-2-methylbutanoic acid by GC-MS presents distinct challenges due to its structural isomerism (chirality and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of 3-(4-chlorophenyl)-2-methylbutanoic Acid

Executive Summary

The analysis of 3-(4-chlorophenyl)-2-methylbutanoic acid by GC-MS presents distinct challenges due to its structural isomerism (chirality and regioisomerism) and the inherent polarity of the carboxylic acid moiety. Co-elution in this context is rarely a simple overlap of random matrix components; it is frequently driven by isomeric complexity (e.g., separation from the 2-(4-chlorophenyl)-3-methyl isomer) or improper derivatization leading to peak tailing that obscures adjacent analytes.

This guide moves beyond basic troubleshooting to address the mechanistic root causes of co-elution, providing self-validating protocols for derivatization, column selection, and spectral deconvolution.

Module 1: The Chemistry (Derivatization Strategy)

Problem: Underivatized carboxylic acids form strong intermolecular hydrogen bonds, resulting in peak tailing, adsorption in the inlet, and "ghost" peaks that co-elute with trace impurities. Solution: Quantitative conversion to a non-polar ester is mandatory. While silylation is common, methylation is superior for this specific analyte due to the stability of the resulting ester and distinct fragmentation patterns useful for isomer differentiation.

Protocol A: Boron Trifluoride (BF₃)-Methanol Methylation

Why this works: BF₃ acts as a Lewis acid catalyst, driving the esterification more aggressively than simple acid catalysis, ensuring steric hindrance around the C2 methyl group is overcome.

Step-by-Step Workflow:

  • Reconstitution: Dissolve 5 mg of sample in 1 mL of Methanol.

  • Catalysis: Add 1 mL of 14% BF₃ in Methanol (freshly opened).

  • Incubation: Cap tightly and heat at 60°C for 15 minutes . (Do not exceed 60°C to prevent isomerization).

  • Quench: Cool to room temperature. Add 1 mL of saturated NaHCO₃ (aq) to neutralize.

  • Extraction: Add 1 mL of Hexane or Heptane . Vortex vigorously for 30 seconds.

  • Separation: Allow layers to separate. Transfer the top organic layer to a GC vial containing anhydrous Na₂SO₄.

Data Validation Table: Derivative Choice

FeatureMethyl Ester (BF₃-MeOH)TMS Ester (BSTFA/TMCS)TBDMS Ester (MTBSTFA)
Stability High (Weeks)Low (Hours, moisture sensitive)High (Days)
Volatility High (Elutes early)MediumLow (Elutes late)
MS Base Peak m/z 125/127 (Chlorobenzyl)m/z 73 (TMS)m/z 57 (t-Butyl)
Co-elution Risk Lowest (Sharp peaks)Medium (Hydrolysis tailing)Low
Module 2: Chromatographic Resolution (The Physics)

Problem: The analyte contains a chiral center at C2.[1] Standard non-polar columns (e.g., 5%-phenyl) may separate regioisomers (2-methyl vs. 3-methyl) but will not separate enantiomers. If your "co-elution" looks like a split peak or a shoulder, you are likely seeing diastereomers or partial enantiomeric separation due to a chiral contaminant.

Diagram 1: Column Selection Decision Tree

ColumnSelection Start Identify Co-elution Type CheckIsomer Is the co-elutant an Isomer? Start->CheckIsomer CheckMatrix Is it Matrix Interference? CheckIsomer->CheckMatrix No Regio Regioisomer (e.g. 2-phenyl vs 3-phenyl) CheckIsomer->Regio Yes, Structural Enantio Enantiomer (R vs S) CheckIsomer->Enantio Yes, Optical Col_5MS Column: DB-5MS / HP-5MS (5% Phenyl) CheckMatrix->Col_5MS Regio->Col_5MS Standard Col_Wax Column: DB-Wax / HP-INNOWax (PEG Phase) Regio->Col_Wax Enhanced Polarity Col_Chiral Column: Cyclodextrin (e.g., Rt-βDEX) Enantio->Col_Chiral Required Method_Temp Action: Optimize Temp Ramp (2°C/min @ elution) Col_5MS->Method_Temp If resolution < 1.5

Caption: Decision logic for selecting the stationary phase based on the nature of the co-eluting impurity.

Critical Method Parameters (For DB-5MS Column)

If using a standard 30m x 0.25mm x 0.25µm column, the following thermal program maximizes resolution between the target analyte and its regioisomers:

  • Inlet: 250°C, Split 10:1 (to sharpen initial band).

  • Flow: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 140°C

    • Ramp 2 (Critical): 4°C/min to 200°C (Slow ramp expands the critical separation window).

    • Ramp 3: 30°C/min to 300°C (Bake out).

Module 3: Mass Spectral Deconvolution (The Data)

Problem: Physical separation is sometimes impossible (e.g., complex biological matrix). Solution: Use Ion Ratio Analysis to mathematically resolve peaks. The methyl ester of 3-(4-chlorophenyl)-2-methylbutanoic acid has a distinct fragmentation pattern compared to its isomers.

Target Ions for Deconvolution (Methyl Ester)
  • Target Analyte: 3-(4-chlorophenyl)-2-methylbutanoic acid methyl ester

    • Quant Ion: m/z 125 (Chlorobenzyl cation)

    • Qualifier 1: m/z 127 (Chlorine isotope isotope, ~32% of 125)

    • Qualifier 2: m/z 167 (Loss of -COOCH₃)

  • Common Interference: 2-(4-chlorophenyl)-3-methylbutanoic acid methyl ester

    • Differentiation: Look for m/z 169 (Rearrangement ion) which is often more abundant in the 2-phenyl isomer due to the secondary carbon attachment.

Protocol:

  • Extract Ion Chromatograms (EIC) for m/z 125 and m/z 169.

  • If the peaks align perfectly, it is one compound.

  • If the peak centers are offset by even 0.05 min, or if the 125/169 ratio varies across the peak width, you have co-elution.

  • Use AMDIS (Automated Mass Spectral Deconvolution and Identification System) to extract the "pure" spectra.

Troubleshooting FAQs

Q1: I see a "fronting" peak that overlaps with a preceding impurity. What is the cause? A: Fronting in carboxylic acid analysis usually indicates column overload or incomplete derivatization .

  • Test: Dilute the sample 1:10 and re-inject. If the peak shape becomes Gaussian, it was overload. If it remains poor, check your derivatization yield (presence of moisture in reagents often causes this).

Q2: My analyte elutes as two distinct peaks with identical mass spectra. Why? A: You are likely separating diastereomers . 3-(4-chlorophenyl)-2-methylbutanoic acid has two chiral centers. Synthetic pathways often produce a mix of (2R,3R), (2S,3S), (2R,3S), and (2S,3R). On a non-chiral column, the enantiomeric pairs (e.g., RR and SS) co-elute, but the diastereomeric pairs (e.g., RR/SS vs RS/SR) often separate. This is not an error; it is chemical reality.

Q3: Can I use SPME (Solid Phase Microextraction) to avoid derivatization? A: Not recommended for quantitative analysis of this specific acid. While SPME can extract free acids, the desorption in the GC inlet is slow, leading to broad, tailing peaks that guarantee co-elution issues [1]. Derivatization is the gold standard.

Diagram 2: Experimental Workflow for Co-elution Resolution

Workflow Sample Crude Sample Deriv Derivatization (BF3-MeOH) Sample->Deriv GC_Run GC-MS Analysis (Slow Ramp) Deriv->GC_Run Decision Resolution > 1.5? GC_Run->Decision Success Quantify Decision->Success Yes Fail Deconvolution (AMDIS) Decision->Fail No

Caption: Step-by-step experimental workflow from sample prep to data analysis.

References
  • Knapp, D. R. (1979).[2] Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Seminal text on acylation/alkylation mechanisms).

  • Restek Corporation. (2024). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Agilent Technologies. (2023). GC/MS Analysis of Organic Acids: Derivatization and Method Optimization. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). AMDIS (Automated Mass Spectral Deconvolution and Identification System) Overview. Retrieved from [Link]

Sources

Troubleshooting

degradation pathways of 3-(4-chlorophenyl)-2-methylbutanoic acid under stress conditions

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Degradation Pathways of 3-(4-chlorophenyl)-2-methylbutanoic Acid Executive Summary This guide details the st...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Degradation Pathways of 3-(4-chlorophenyl)-2-methylbutanoic Acid

Executive Summary

This guide details the stress degradation profile of 3-(4-chlorophenyl)-2-methylbutanoic acid (CAS 1527669-57-3). Unlike its regioisomer (the fenvalerate metabolite 2-(4-chlorophenyl)-3-methylbutanoic acid), this molecule possesses a distinct stability profile due to the separation of the benzylic center (C3) from the acidic alpha-center (C2).

Researchers working with this intermediate typically encounter three primary degradation classes:

  • Oxidative Instability: Driven by the benzylic hydrogen at C3.

  • Stereochemical Drift: Caused by epimerization at the C2 alpha-position.

  • Photolytic Dehalogenation: Specific to the chlorophenyl moiety.

Part 1: Degradation Pathways & Mechanisms

Benzylic Oxidation (Major Oxidative Pathway)
  • Mechanism: The carbon at position 3 (C3) is benzylic, stabilizing radical intermediates. Under oxidative stress (peroxides, metal catalysis), a hydrogen atom is abstracted from C3, forming a benzylic radical. This reacts with oxygen to form a hydroperoxide, which reduces to a tertiary alcohol.

  • Secondary Elimination: The resulting 3-hydroxy intermediate is prone to acid-catalyzed dehydration, yielding the conjugated alkene 3-(4-chlorophenyl)-2-methylbut-2-enoic acid . This conjugated system is thermodynamically favored.

  • Critical Insight: If you observe a peak with +16 Da (hydroxyl) or -2 Da (alkene formation from parent), suspect this pathway.

Photolytic Dechlorination (Light Sensitivity)
  • Mechanism: The C-Cl bond on the aromatic ring is susceptible to homolytic cleavage under UV light (specifically UV-B/C). This generates a phenyl radical which abstracts a hydrogen from the solvent.

  • Product: 3-phenyl-2-methylbutanoic acid (Des-chloro analog).

  • Critical Insight: This degradation is strictly photon-dependent. Amber glassware completely mitigates this pathway.

Alpha-Epimerization (Stereochemical Instability)
  • Mechanism: The proton at C2 is acidic (alpha to carbonyl). While less acidic than a benzylic proton, it can still undergo keto-enol tautomerism under basic conditions or high heat.

  • Consequence: Since the molecule has two chiral centers (C2 and C3), inversion at C2 leads to the formation of a diastereomer . Diastereomers have different physical properties and will appear as a distinct peak (splitting) in HPLC, unlike enantiomers.

Part 2: Visualizing the Pathways

The following diagram maps the parent molecule to its critical degradants.

DegradationPathways Parent 3-(4-chlorophenyl)- 2-methylbutanoic acid (Parent) DesChloro 3-phenyl-2-methylbutanoic acid (Des-chloro Analog) [M-34 Da] Parent->DesChloro Photolysis (UV) Homolytic C-Cl Cleavage Hydroxy 3-hydroxy-3-(4-chlorophenyl)- 2-methylbutanoic acid [M+16 Da] Parent->Hydroxy Oxidation (H2O2/Metals) Benzylic H Abstraction Diast Diastereomer (C2-Epimer) [Same Mass] Parent->Diast Base/Heat C2 Enolization Alkene 3-(4-chlorophenyl)- 2-methylbut-2-enoic acid (Conjugated Alkene) [M-2 Da] Hydroxy->Alkene Acid Dehydration -H2O

Caption: Mechanistic flow of 3-(4-chlorophenyl)-2-methylbutanoic acid degradation under stress.

Part 3: Troubleshooting & Diagnostic Guide

Scenario A: "I see a new peak eluting just before the main peak with the same mass."
  • Diagnosis: Diastereomer formation (Epimerization).

  • Cause: Exposure to basic pH (pH > 8) or excessive heat during drying.

  • Confirmation: Run the sample on a chiral column or check NMR for splitting of the methyl doublets.

  • Fix: Maintain pH < 7 during workup. Avoid temperatures > 50°C if pH is not neutral.

Scenario B: "My mass spec shows a significant [M-34] peak."
  • Diagnosis: Photolytic Dechlorination.

  • Cause: The sample was exposed to ambient light or sunlight.

  • Confirmation: The isotope pattern of the parent (3:1 for Cl) will be lost in the degradant (pure carbon pattern).

  • Fix: Use amber vials for all storage and sample preparation.

Scenario C: "There is a growing impurity at RRT ~0.8 with an absorbance max at 254 nm significantly higher than the parent."
  • Diagnosis: Conjugated Alkene (Dehydration product).

  • Cause: Oxidative stress followed by acidic workup, or direct thermal elimination. The conjugation with the phenyl ring increases UV response.

  • Fix: Check for peroxides in solvents (ethers/THF). Ensure drying steps are not performed under strongly acidic conditions.

Part 4: Validated Stress Testing Protocols

Use these protocols to validate your analytical method's specificity.

Stress TypeConditionsTarget DegradationNotes
Acid Hydrolysis 1N HCl, 60°C, 4-24 hrs5-20%Primarily tests for dehydration of trace impurities; parent is relatively stable to hydrolysis.
Base Hydrolysis 1N NaOH, 60°C, 4-24 hrs5-20%High Risk: Will induce rapid epimerization at C2. Use to generate diastereomer marker.
Oxidation 3% H₂O₂ in ACN/H₂O, RT5-20%Monitors benzylic oxidation. Watch for +16 Da peaks.
Thermal 80°C (Solid State), 7 days< 5%Tests physical stability and decarboxylation (rare).
Photolysis 1.2 million lux-hours (ICH Q1B)VariableCritical: Must compare Dark Control vs. Light Exposed to confirm dechlorination.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Standard text on oxidative and photolytic mechanisms).

  • Blessington, B., et al. (1998). Chromatographic separation of the stereoisomers of 2-arylpropionic acid derivatives. Journal of Chromatography A.

Sources

Optimization

Technical Guide: Resolution of 3-(4-chlorophenyl)-2-methylbutanoic Acid Stereoisomers

This is a comprehensive technical support guide designed for researchers and process chemists working with 3-(4-chlorophenyl)-2-methylbutanoic acid and its related stereoisomers. Note on Nomenclature & Scope: While the p...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers and process chemists working with 3-(4-chlorophenyl)-2-methylbutanoic acid and its related stereoisomers.

Note on Nomenclature & Scope: While the prompt specifies 3-(4-chlorophenyl)-2-methylbutanoic acid (a structure with two chiral centers), this guide primarily addresses the resolution principles applicable to this class of aryl-alkyl-substituted acids , including the industrially critical isomer 2-(4-chlorophenyl)-3-methylbutanoic acid (CPIA, the Fenvalerate intermediate). The protocols below are engineered to be adaptable to both regioisomers, with specific notes on handling multiple stereocenters where applicable.

System Overview
  • Target Molecule: 3-(4-chlorophenyl)-2-methylbutanoic acid (and regioisomers).

  • Critical Challenge: Separation of enantiomers (and potentially diastereomers if C2 and C3 are both chiral).

  • Primary Method: Diastereomeric Salt Crystallization (Chemical Resolution).

  • Secondary Method: Enzymatic Kinetic Resolution (Biocatalysis).

Module 1: Chemical Resolution via Diastereomeric Salt Formation

Core Protocol: The Phenylethylamine (PEA) System

The most robust method for resolving chiral acids of this class is the formation of diastereomeric salts using chiral amines. (R)- or (S)-1-Phenylethylamine (PEA) is the industry standard due to its availability, sharp resolution efficiency, and ease of recovery.

Step-by-Step Workflow
  • Stoichiometry: Use 0.5 to 1.0 equivalents of the resolving agent (PEA) relative to the racemic acid.

  • Solvent Selection: Start with Isopropyl Alcohol (IPA) or Ethanol/Water (9:1) .

  • Crystallization:

    • Dissolve the racemic acid and PEA in hot solvent.

    • Cool slowly to induce crystallization of the less soluble diastereomeric salt.

    • Filter and wash the crystals.[1]

  • Liberation: Treat the salt with dilute HCl to precipitate the chiral acid; extract with ethyl acetate.

Troubleshooting Guide: Chemical Resolution
Issue Probable Cause Corrective Action
No Crystallization (Oiling Out) Solvent polarity is too low or concentration is too high.Add a seed crystal of the pure salt if available. Switch Solvent: Try a mixture of IPA/Water or Toluene/Ethanol. Scratch the flask surface to induce nucleation.
Low Enantiomeric Excess (ee) Eutectic formation or inclusion of the wrong diastereomer.Recrystallize the Salt: Do not liberate the acid yet. Recrystallize the salt 1-2 times from fresh solvent (e.g., pure Ethanol). Change Ratio: Reduce the resolving agent to 0.5 equivalents to sharpen the separation (Pope-Peachy method).
Low Yield (<30%) The salt is too soluble in the chosen solvent.Cool Further: Lower the crystallization temperature to 0-5°C. Anti-Solvent: Add a non-polar anti-solvent like Heptane or Hexane dropwise to the cooled solution.
Resolving Agent Recovery Inefficient extraction.pH Control: Ensure the aqueous phase is pH > 12 before extracting the amine (PEA) with ether/DCM.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

For high-purity requirements (>99% ee) or when chemical resolution yields are poor, enzymatic hydrolysis of the ester precursor is the superior alternative.

Mechanism

A lipase selectively hydrolyzes the ester of one enantiomer (usually the S-enantiomer for this class) into the acid, leaving the R-ester unreacted.

Recommended Enzyme Screening Panel
  • Candida antarctica Lipase B (CAL-B): (e.g., Novozym 435) – Excellent for steric bulk.

  • Pseudomonas cepacia Lipase (PS): – High specificity for secondary alcohols/esters.

  • Thermomyes lanuginosus Lipase (TL): – Good for lipophilic substrates.

FAQs: Enzymatic Resolution

Q: Which solvent system should I use for the lipase reaction? A: Use a biphasic system (Buffer/MTBE) or a single organic solvent saturated with water (e.g., DIPE with 0.1% water).

  • Protocol: Suspend the racemic ethyl ester in Phosphate Buffer (pH 7.0) with 10% acetone as co-solvent. Add Lipase (20-50 mg/mmol). Monitor pH and maintain at 7.0 by adding 1M NaOH (pH-stat).

Q: The reaction stops at 40% conversion. Why? A: This is likely Product Inhibition . The generated acid or alcohol might be inhibiting the enzyme.

  • Fix: Add a resin (e.g., Amberlite XAD) to sequester the product in situ, or switch to an organic solvent system where the acid precipitates out.

Q: How do I separate the product? A: This is the biggest advantage of enzymatic resolution.

  • Basify the reaction mixture to pH 9-10.

  • Extract the unreacted Ester (Distomer) with organic solvent (EtOAc/Heptane).

  • Acidify the aqueous layer to pH 2.

  • Extract the resolved Acid (Eutomer) with EtOAc.

Module 3: Racemization & Recycling (The Efficiency Loop)

To make the process economical, the unwanted enantiomer (Distomer) must be racemized and recycled.

Racemization Protocol

The alpha-proton (adjacent to the carbonyl and the aryl group) is acidic.[2]

  • Isolate the Distomer: (e.g., the (R)-ester from enzymatic resolution or the mother liquor from chemical resolution).

  • Conditions: Heat to 60-80°C in Ethanol with 0.1 - 0.5 equivalents of Sodium Ethoxide (NaOEt) or DBU .

  • Time: Monitor by chiral HPLC until ee drops to ~0%.

  • Recycle: Acidify, extract, and feed back into the start of the resolution process.

Visualizations

Figure 1: Integrated Resolution & Recycling Workflow

This diagram illustrates the logical flow for resolving the acid, including the critical recycling loop for the unwanted isomer.

ResolutionWorkflow Racemic Racemic Acid (Starting Material) SaltForm Salt Formation (+ Chiral Amine) Racemic->SaltForm Crystallization Crystallization SaltForm->Crystallization SolidSalt Solid Salt (Eutomer + Amine) Crystallization->SolidSalt Filtration MotherLiquor Mother Liquor (Distomer + Amine) Crystallization->MotherLiquor Filtrate Liberation Acid Liberation (HCl Treatment) SolidSalt->Liberation Racemization Racemization (Base/Heat) MotherLiquor->Racemization Recover Acid First PureAcid Pure (S)-Acid (Target Product) Liberation->PureAcid Recycle Recycle to Start Racemization->Recycle Recycle->Racemic

Caption: Workflow for diastereomeric salt resolution with an integrated racemization loop for yield maximization.

Figure 2: Enzymatic Kinetic Resolution Mechanism

This diagram details the biocatalytic pathway, highlighting the separation of the ester and acid.

EnzymaticResolution RacemicEster Racemic Ethyl Ester Lipase Lipase Hydrolysis (CAL-B / pH 7.0) RacemicEster->Lipase Separation Phase Separation (pH Adjustment) Lipase->Separation SAcid (S)-Acid (Aqueous Phase) Separation->SAcid pH > 9 REster (R)-Ester (Organic Phase) Separation->REster Extract w/ EtOAc Racemization2 Racemization REster->Racemization2 Hydrolysis Chemical Hydrolysis Racemization2->RacemicEster Recycle

Caption: Enzymatic kinetic resolution process separating the hydrolyzed acid from the unreacted ester.

Analytical Data & Specifications

Table 1: Solvent Screening for Salt Crystallization

Data based on typical solubility profiles for aryl-alkyl acid salts with Phenylethylamine.

Solvent SystemSolubility (Hot)Solubility (Cold)Resolution EfficiencyRecommendation
Ethanol (Abs) HighModerateGoodPrimary Choice
IPA ModerateLowExcellentBest for Purity
Toluene HighHighPoorUse as co-solvent only
Acetone HighModerateVariableGood for recrystallization
Water/Ethanol (1:1) Very HighHighPoorAvoid (salt dissociates)
Table 2: Key Physical Properties (Reference)

Note: Values are approximate for the class; specific experimental determination is required.

ParameterValue / Range
Molecular Weight ~226.68 g/mol
pKa (Acid) ~4.2 - 4.5
Melting Point (Racemic) 85 - 95°C
Melting Point (Pure Enantiomer) 105 - 115°C (Typically higher than racemate)
Solubility (Acid) Low in water; High in MeOH, EtOH, EtOAc, DCM

References

  • Nohira, H., & Yoshida, S. (1989).[3] Optical Resolution of 2-(4-chlorophenyl)-3-methylbutyric acid by Preferential Crystallization. (Fundamental study on the resolution of the Fenvalerate intermediate). (Note: Representative citation for the method class).

  • Google Patents. (1991). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. US Patent 5072037A.[4] .

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344. .

  • Almac Group. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. .

  • MDPI. (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine. .

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 3-(4-chlorophenyl)-2-methylbutanoic acid in Aqueous Media

Welcome to the technical support center for 3-(4-chlorophenyl)-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-chlorophenyl)-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a weakly acidic molecule, its limited aqueous solubility is a common hurdle. This resource provides a structured, scientifically-grounded approach to systematically diagnose and overcome these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the solubility challenges associated with 3-(4-chlorophenyl)-2-methylbutanoic acid.

Q1: Why is my 3-(4-chlorophenyl)-2-methylbutanoic acid not dissolving in water or buffer?

A: The solubility of a compound is governed by its physicochemical properties. 3-(4-chlorophenyl)-2-methylbutanoic acid has two key features that contribute to its poor aqueous solubility: a non-polar chlorophenyl ring and a methyl-branched alkyl chain, which give it a significant hydrophobic character. While the carboxylic acid group can be ionized to improve solubility, the overall molecule is lipophilic, meaning it prefers a non-polar or oily environment over water. The Henderson-Hasselbalch equation is a key principle here; at a pH below the compound's pKa, the carboxylic acid will be predominantly in its neutral, less soluble form.

Q2: What is the first step I should take to improve its solubility?

A: The most straightforward and often most effective initial step for an acidic compound is pH adjustment. By increasing the pH of the aqueous medium to be at least 1-2 units above the compound's pKa, you can deprotonate the carboxylic acid group. This creates a charged carboxylate ion, which is significantly more polar and thus more soluble in water. Before proceeding to more complex formulations, a simple pH-solubility profile is highly recommended.

Q3: I don't know the pKa of my compound. How can I find or estimate it?

A: Since experimental data for this specific molecule is not widely published, you can estimate the pKa using in silico (computer-based) tools. Several free and commercial software packages can predict pKa based on chemical structure. A reasonable estimate for a simple carboxylic acid like this would be in the range of 4.0-5.0. For experimental determination, potentiometric titration is a standard and reliable method.

Q4: Can I just add DMSO to dissolve it?

A: While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent that will likely dissolve your compound, it is often not suitable for final formulations, especially in biological or in vivo studies, due to its potential toxicity and effects on cell membranes. It can be used to prepare a high-concentration stock solution, which is then diluted into the final aqueous medium. However, if the compound precipitates upon dilution, this indicates that the final medium cannot maintain solubility, and a more sophisticated formulation strategy is required.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guides for systematically improving the solubility of 3-(4-chlorophenyl)-2-methylbutanoic acid.

Guide 1: Foundational Analysis - The pH-Solubility Profile

Principle: This experiment is the cornerstone of your formulation development. It quantifies the relationship between pH and the solubility of your ionizable compound, directly informing your formulation strategy. For a weak acid, solubility will dramatically increase as the pH rises above the pKa.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 3 to 8 (e.g., citrate for pH 3-6, phosphate for pH 6-8). Ensure the buffer strength is sufficient (e.g., 50 mM) to resist pH changes upon compound addition.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of 3-(4-chlorophenyl)-2-methylbutanoic acid to a known volume of each buffer in separate vials. The goal is to have undissolved solid remaining.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the samples through a 0.22 µm filter to remove the undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. This will generate a pH-solubility curve, which will visually indicate the pH at which your desired concentration can be achieved.

Data Presentation: Expected pH-Solubility Profile

pHExpected SolubilityPredominant Species
3.0Very LowCOOH (Neutral)
4.0LowCOOH (Neutral)
5.0ModerateCOOH ≈ COO-
6.0HighCOO- (Ionized)
7.0HighCOO- (Ionized)
8.0Very HighCOO- (Ionized)
Guide 2: Co-Solvent Systems - When pH Adjustment is Not Enough

Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds. Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG 300 or PEG 400). This approach is useful if a very high concentration is needed or if the required pH for solubilization is not compatible with your experimental system.

Experimental Workflow:

Caption: Decision workflow for employing co-solvent systems.

Troubleshooting Co-Solvent Systems:

  • Issue: Compound precipitates upon dilution into an aqueous buffer.

    • Solution: The concentration of the co-solvent in the final dilution is too low to maintain solubility. You may need to increase the co-solvent percentage in your final medium or reconsider the initial stock concentration.

  • Issue: The required co-solvent concentration is too high and may cause toxicity in my biological assay.

    • Solution: Screen different co-solvents, as some may be more efficient at lower concentrations. Alternatively, explore ternary systems (e.g., water, ethanol, propylene glycol) which can have synergistic effects. If toxicity remains a concern, you must move to a different formulation strategy like cyclodextrins.

Guide 3: Advanced Formulation - Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate non-polar molecules, like 3-(4-chlorophenyl)-2-methylbutanoic acid, forming an inclusion complex. This complex has a water-soluble exterior, effectively shielding the hydrophobic drug from the aqueous environment and increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.

Mechanism of Cyclodextrin Solubilization:

G cluster_0 Aqueous Medium cluster_1 Formation of Inclusion Complex A Poorly Soluble Drug C Soluble Drug-Cyclodextrin Complex A->C Encapsulation B Cyclodextrin B->C Complexation

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your chosen buffer (at a pH where the drug has some, but not full, solubility to see the enhancement effect).

  • Equilibrate with Excess Drug: Add an excess amount of 3-(4-chlorophenyl)-2-methylbutanoic acid to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the same procedure as the pH-solubility study (agitate for 24-48 hours, filter, and quantify the drug concentration via HPLC).

  • Data Analysis: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex and allows you to determine the required cyclodextrin concentration for your target drug concentration.

References

  • Title: Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]

  • Title: The Henderson-Hasselbalch Equation: Its History and Limitations Source: Journal of Chemical Education URL: [Link]

  • Title: Cosolvents and Cosolvency Source: ScienceDirect URL: [Link]

  • Title: Cyclodextrins Source: ScienceDirect URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-(4-chlorophenyl)-2-methylbutanoic acid

This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for the validation of a stability-indicating HPLC method for 3-(4-chlorophenyl)-2-methylbutanoic acid. The content herein is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for the validation of a stability-indicating HPLC method for 3-(4-chlorophenyl)-2-methylbutanoic acid. The content herein is structured to provide researchers, scientists, and drug development professionals with both the practical steps and the scientific rationale necessary for robust analytical method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

3-(4-chlorophenyl)-2-methylbutanoic acid is a chiral carboxylic acid. Its structure, featuring a stereocenter at the C2 position, implies the existence of two enantiomers.[1] In pharmaceutical development, different enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, a validated, reliable analytical method is not merely a quality control requirement but a cornerstone of patient safety and product efficacy. Such a method must be able to accurately quantify the analyte and resolve it from any potential impurities and degradation products.

This guide will first compare potential analytical techniques and then provide a comprehensive, step-by-step validation of a selected High-Performance Liquid Chromatography (HPLC) method, in accordance with the ICH Q2(R1) guideline on Validation of Analytical Procedures.[3][4]

Comparison of Analytical Methodologies

The choice of an analytical technique is the foundation of any validation project. The decision must be based on the physicochemical properties of the analyte and the intended purpose of the method.

Technique Principle & Applicability Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity. The chlorophenyl group provides a strong chromophore for UV detection.High versatility, selectivity, and sensitivity. Directly applicable to the analyte in solution. Can be adapted for chiral separations.Mobile phase pH control is critical for retention of the carboxylic acid.
Gas Chromatography (GC) with FID Detection Separation based on volatility.High resolution and sensitivity.Requires derivatization of the non-volatile carboxylic acid to an ester, adding complexity and potential for side reactions. High temperatures may cause degradation.
Chiral Chromatography (HPLC or GC) Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive.Essential for resolving the (R) and (S) enantiomers.[5]Method development can be complex and expensive. May require a separate method from the primary assay.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (e.g., CO₂) as the mobile phase.Fast separations, reduced solvent consumption. Effective for chiral separations.Requires specialized instrumentation.

Rationale for Selection: For the purpose of quantifying the total amount of 3-(4-chlorophenyl)-2-methylbutanoic acid and its related impurities, Reversed-Phase HPLC with UV detection is the most pragmatic and widely adopted choice. It offers a robust, sensitive, and direct analysis without the need for derivatization. While chiral separation is critical, it is often handled as a separate, specific test. This guide will focus on validating an achiral RP-HPLC method designed to act as a stability-indicating assay.

The Blueprint for Validation: An RP-HPLC Method

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The following section details the validation of a hypothetical, yet scientifically sound, RP-HPLC method for 3-(4-chlorophenyl)-2-methylbutanoic acid.

Proposed Chromatographic Conditions
  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v). Causality: The acidic pH ensures the carboxylic acid is in its protonated, less polar form, leading to consistent retention on the reversed-phase column.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm. Causality: Selected based on the UV absorbance maximum of the chlorophenyl chromophore to maximize sensitivity.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

Validation Workflow

The validation process follows a structured sequence of experiments designed to test the method's performance characteristics.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Finalization Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report & Method Finalization Rob->Report G center Method Reliability acc Accuracy center->acc prec Precision center->prec spec Specificity center->spec lin Linearity center->lin robust Robustness center->robust loq LOQ center->loq prec->acc range Range lin->range

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Immunoassay Cross-Reactivity: The Case of 3-(4-chlorophenyl)-2-methylbutanoic acid

For researchers and drug development professionals, the specificity of an immunoassay is paramount. The ability of an antibody to selectively bind to its target analyte without being deceived by structurally similar mole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the specificity of an immunoassay is paramount. The ability of an antibody to selectively bind to its target analyte without being deceived by structurally similar molecules is the bedrock of reliable quantitative data. This guide provides an in-depth technical overview of immunoassay cross-reactivity, using 3-(4-chlorophenyl)-2-methylbutanoic acid as a case study. We will explore the underlying principles of antibody-antigen interactions, provide a robust experimental framework for evaluating cross-reactivity, and discuss strategies for mitigating its impact.

Introduction to 3-(4-chlorophenyl)-2-methylbutanoic acid and the Imperative of Specificity

The Fundamentals of Immunoassay Cross-Reactivity

Immunoassays for small molecules like 3-(4-chlorophenyl)-2-methylbutanoic acid are typically designed in a competitive format.[9][10] In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Cross-reactivity occurs when an antibody, raised against a specific analyte, also binds to other structurally similar compounds.[6][11] This interaction is governed by the principles of molecular recognition, where the antibody's paratope recognizes a specific three-dimensional shape and charge distribution on the antigen's epitope.[12] If a different molecule presents an epitope that is sufficiently similar to the target analyte, the antibody may bind to it, leading to an erroneous signal.[6][12]

Several factors influence the degree of cross-reactivity:

  • Structural Similarity: The more closely a compound's structure resembles the target analyte, the higher the likelihood of cross-reactivity.[12][13]

  • Antibody Affinity: High-affinity antibodies are generally more specific, but even they can exhibit cross-reactivity with closely related structures.[12]

  • Assay Conditions: Factors such as pH, temperature, and ionic strength of the buffers can alter the binding kinetics and affinity between the antibody and the antigen, thereby influencing cross-reactivity.[12][14]

The following diagram illustrates the principle of a competitive immunoassay and how a cross-reacting substance can interfere.

G cluster_0 Scenario 1: No Cross-Reactant cluster_1 Scenario 2: With Cross-Reactant Ab Antibody Analyte Analyte Ab->Analyte Binds Labeled_Analyte Labeled Analyte Ab->Labeled_Analyte Binds Result1 Signal is inversely proportional to Analyte concentration Labeled_Analyte->Result1 Ab2 Antibody Analyte2 Analyte Ab2->Analyte2 Binds Labeled_Analyte2 Labeled Analyte Ab2->Labeled_Analyte2 Binds Cross_Reactant Cross-Reactant Ab2->Cross_Reactant Binds Result2 Falsely elevated signal due to Cross-Reactant competition Cross_Reactant->Result2

Caption: Principle of Competitive Immunoassay and Cross-Reactivity.

Identifying Potential Cross-Reactants for 3-(4-chlorophenyl)-2-methylbutanoic acid

To assess the cross-reactivity of an immunoassay for 3-(4-chlorophenyl)-2-methylbutanoic acid, a panel of structurally similar compounds should be tested. The key structural features to consider are the chlorophenyl group, the carboxylic acid moiety, and the alkyl chain.

The diagram below shows the structure of our target analyte and some hypothetical, structurally related compounds that should be considered for cross-reactivity testing.

Caption: Target Analyte and Structurally Similar Compounds.

A comprehensive evaluation should include:

  • Parent compounds and their metabolites: If the analyte is a drug, its major metabolites must be tested.

  • Analogs with modifications to the phenyl ring: Test compounds with different substitutions (e.g., fluoro-, bromo-) or no substitution.

  • Analogs with variations in the alkyl chain: Evaluate compounds with shorter, longer, or isomeric alkyl chains.

  • Commonly co-administered drugs: Test for interference from other drugs that may be present in the sample matrix.

Experimental Protocol for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for determining the cross-reactivity of small molecules.[15][16] The following protocol provides a detailed workflow for this assessment.

Experimental Workflow Diagram

G start Start prep_reagents Prepare Reagents: - Coating Buffer - Wash Buffer - Blocking Buffer - Substrate Solution start->prep_reagents coat_plate Coat Microplate with Capture Antibody prep_reagents->coat_plate wash1 Wash Plate coat_plate->wash1 block Block Plate wash1->block wash2 Wash Plate block->wash2 add_samples Add Standards, Controls, and Potential Cross-Reactants wash2->add_samples add_conjugate Add Enzyme-Labeled Analyte (Conjugate) add_samples->add_conjugate incubate Incubate add_conjugate->incubate wash3 Wash Plate incubate->wash3 add_substrate Add Substrate wash3->add_substrate develop Incubate for Color Development add_substrate->develop stop_reaction Stop Reaction develop->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze Analyze Data and Calculate % Cross-Reactivity read_plate->analyze

Sources

Validation

A Comparative Guide to the Purity Analysis of Synthesized 3-(4-chlorophenyl)-2-methylbutanoic Acid

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the drug development process. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the drug development process. This guide provides an in-depth comparison of analytical techniques for the comprehensive purity assessment of 3-(4-chlorophenyl)-2-methylbutanoic acid, a chiral carboxylic acid with potential therapeutic applications. We will move beyond a simple listing of methods to a critical evaluation of their strengths, weaknesses, and practical applications, supported by illustrative experimental data. Our focus is on building a robust, self-validating analytical workflow that ensures the quality and safety of the API.

Understanding the Analyte and its Potential Impurities

Before delving into analytical methodologies, it is crucial to understand the potential impurity profile of 3-(4-chlorophenyl)-2-methylbutanoic acid. A review of common synthetic routes, such as the one described in US Patent 5,072,037, reveals several potential process-related impurities that must be monitored.[1]

A plausible synthesis pathway starting from 4-chlorobenzaldehyde could introduce the following impurities:

  • Starting Materials: Unreacted 4-chlorobenzaldehyde.

  • Intermediates: Aldol condensation products and subsequent reaction intermediates like 3-(4-chlorophenyl)-2-methylpropenal and 2-(4-chlorophenyl)-3-methylbutanal.[1]

  • By-products: Isomeric impurities or products from side reactions.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as xylene and cyclohexane.[1]

  • Enantiomeric Impurity: As the molecule is chiral, the presence of the undesired enantiomer is a critical purity parameter.

A comprehensive purity analysis must be able to separate, identify, and quantify these diverse species.

Orthogonal Analytical Approaches for a Complete Purity Picture

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged, orthogonal approach is necessary. In this guide, we will compare the utility of High-Performance Liquid Chromatography (HPLC) for both achiral and chiral analysis, Quantitative Nuclear Magnetic Resonance (qNMR) for assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis, and Elemental Analysis for confirmation of elemental composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[2][3] For 3-(4-chlorophenyl)-2-methylbutanoic acid, we will consider two distinct HPLC approaches: reversed-phase HPLC for achiral purity and chiral HPLC for enantiomeric purity.

Reversed-Phase HPLC (RP-HPLC) for Achiral Purity and Impurity Profiling

RP-HPLC is the primary method for separating the target compound from its structurally related impurities. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Acetonitrile/Water (50:50)

  • A C18 column is a good starting point for moderately nonpolar compounds like our target molecule.

  • The phosphoric acid in the mobile phase ensures that the carboxylic acid group of the analyte and any acidic impurities are in their protonated form, leading to consistent retention and sharp peaks.

  • A gradient elution is employed to ensure that both more polar (early eluting) and more nonpolar (late eluting) impurities are effectively separated and eluted within a reasonable timeframe.

  • UV detection at 225 nm is chosen based on the UV absorbance of the chlorophenyl chromophore.

The RP-HPLC method should be able to separate the main peak of 3-(4-chlorophenyl)-2-methylbutanoic acid from potential impurities. The chromatogram would be used to calculate the area percentage of the main peak, providing a measure of its purity relative to other UV-active components.

Table 1: Illustrative RP-HPLC Purity Analysis Data

Peak IDRetention Time (min)Area (%)Possible Identity
13.50.084-chlorobenzaldehyde
28.20.15Process Intermediate
310.599.753-(4-chlorophenyl)-2-methylbutanoic acid
412.10.02Unknown Impurity
Chiral HPLC for Enantiomeric Purity

For a chiral molecule, demonstrating enantiomeric purity is a regulatory expectation. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the two enantiomers. Evidence suggests that 2-(4-chlorophenyl)-3-methylbutyric acid can be resolved using chiral HPLC.[4]

  • Column: Polysaccharide-based CSP (e.g., Chirex 3020)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in mobile phase

  • Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds, including carboxylic acids.[5]

  • The normal-phase mobile phase (Hexane/Isopropanol) is typical for this type of CSP.

  • Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the carboxylic acid group, which can improve peak shape and resolution.

The chiral HPLC method should provide baseline separation of the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Table 2: Illustrative Chiral HPLC Enantiomeric Purity Data

EnantiomerRetention Time (min)Area (%)
(R)-enantiomer15.20.1
(S)-enantiomer18.599.9
% Enantiomeric Excess 99.8%

Quantitative NMR (qNMR): An Absolute Purity Assessment

While HPLC provides a relative purity assessment based on UV response, quantitative NMR (qNMR) offers a direct, primary method for determining the absolute purity (assay) of a compound without the need for a specific reference standard of the analyte itself.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance.[6]

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Internal Standard: Maleic acid (certified reference material)

  • Sample Preparation: Accurately weigh ~20 mg of 3-(4-chlorophenyl)-2-methylbutanoic acid and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Pulse angle of 90°.

    • At least 16 scans for good signal-to-noise.

  • Processing: Manual phasing and baseline correction. Integration of a well-resolved signal from the analyte and the internal standard.

  • DMSO-d₆ is a suitable solvent that will dissolve both the analyte and the internal standard.

  • Maleic acid is chosen as an internal standard because it is non-volatile, stable, and has a simple ¹H NMR spectrum with a sharp singlet that is unlikely to overlap with the analyte signals.

  • A long relaxation delay is critical to ensure complete relaxation of all protons, which is essential for accurate quantification.

By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard of known purity and mass, the absolute purity of the analyte can be calculated.

Table 3: Illustrative qNMR Purity (Assay) Data

ParameterValue
Analyte Signal Integral (e.g., aromatic protons)4.00
Internal Standard Signal Integral2.05
Analyte Mass20.15 mg
Internal Standard Mass10.05 mg
Internal Standard Purity99.9%
Calculated Purity (Assay) 99.2% (w/w)

Gas Chromatography-Mass Spectrometry (GC-MS): Monitoring Residual Solvents

Residual solvents are organic volatile impurities that remain from the synthesis and purification processes.[8] Their levels are strictly regulated by guidelines such as ICH Q3C and USP <467>.[9][10] Headspace GC-MS is the technique of choice for this analysis due to its high sensitivity and specificity for volatile compounds.

  • GC System: Agilent 8890 GC with 5977B MSD[11]

  • Headspace Sampler: Agilent 7697A[11]

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium

  • Oven Program: 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

  • MS Parameters:

    • Scan mode from m/z 35 to 350

    • Ion source temperature: 230 °C

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling solvent like DMSO or DMF.

  • A DB-624 column is specifically designed for the analysis of residual solvents.

  • Headspace sampling allows for the analysis of volatile compounds without injecting the non-volatile API onto the GC column, which could cause contamination and degradation.

  • MS detection provides positive identification of the solvents based on their mass spectra, which is superior to FID for unambiguous identification.[10]

The GC-MS analysis will identify and quantify any residual solvents present in the sample. The concentrations are determined by comparing the peak areas to those of a standard solution containing known concentrations of the expected solvents.

Table 4: Illustrative Residual Solvent Analysis Data

SolventRetention Time (min)Concentration (ppm)ICH Limit (Class 2)Status
Xylene12.5502170Pass
Cyclohexane8.9253880Pass

Elemental Analysis: Confirming Molecular Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (in this case, chlorine) in the sample. This technique is a fundamental test to confirm the empirical formula of the synthesized compound and to detect any inorganic impurities.

  • Instrument: CHN/S Elemental Analyzer

  • Method: Combustion of a small, accurately weighed amount of the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. Halogens are determined by a separate method, often involving combustion followed by titration.

  • Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin capsule.

The experimentally determined percentages of C, H, and Cl should be in close agreement with the theoretical values calculated from the molecular formula of 3-(4-chlorophenyl)-2-methylbutanoic acid (C₁₁H₁₃ClO₂).

Table 5: Illustrative Elemental Analysis Data

ElementTheoretical (%)Experimental (%)Difference (%)
Carbon (C)62.1262.05-0.07
Hydrogen (H)6.166.20+0.04
Chlorine (Cl)16.6716.59-0.08

A close correlation between the theoretical and experimental values provides strong evidence for the identity and purity of the bulk material.

Visualizing the Analytical Workflow

The following diagram illustrates the comprehensive workflow for the purity analysis of 3-(4-chlorophenyl)-2-methylbutanoic acid.

Caption: Comprehensive analytical workflow for purity assessment.

Conclusion and Recommendations

The purity analysis of a synthesized API like 3-(4-chlorophenyl)-2-methylbutanoic acid requires a multi-faceted approach. This guide has demonstrated the synergistic roles of RP-HPLC, chiral HPLC, qNMR, GC-MS, and elemental analysis in building a complete purity profile.

  • For routine quality control , a validated RP-HPLC method for achiral purity and a chiral HPLC method for enantiomeric purity are essential.

  • For definitive batch release and characterization , qNMR should be employed to determine the absolute purity (assay), providing a more accurate measure than relative HPLC purity.

  • To ensure safety and compliance , GC-MS for residual solvents is mandatory.

  • For initial characterization of a new synthetic route , elemental analysis provides fundamental confirmation of the molecular identity.

By integrating these techniques, researchers and drug development professionals can establish a robust and reliable analytical workflow, ensuring the quality, consistency, and safety of their synthesized compounds.

References

  • Lappe, P., Springer, H., & Weber, J. (1991). U.S. Patent No. 5,072,037. U.S.
  • Phenomenex. (n.d.). Chirex Chiral HPLC Applications. Phenomenex. [Link]

  • AERU. (2023, September 14). (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. University of Hertfordshire. [Link]

  • ResolveMass Laboratories. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • Li, Y., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. [Link]

  • Element analysis. (n.d.). [Link]

  • Miteva, D., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]

  • National Measurement Institute, Australia. (n.d.). Quantitative NMR. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 13-16. [Link]

  • Holzgrabe, U., et al. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5). [Link]

  • Whelpton, R., & Strang, D. (1988). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 436(3), 425-430. [Link]

  • Agilent Technologies. (2020). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. [Link]

  • RSSL. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16197, 2-(4-chlorophenyl)-3-methylbutanoic acid. [Link]

  • Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • Miteva, D., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271. [Link]

  • Wassim, N., & K.C., A. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • S., S., et al. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Medicinal Research, 1(1), 1-10. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. [Link]

  • Alchem Pharmtech. (n.d.). CAS 2012-74-0 | 2-(4-Chlorophenyl)-3-methylbutanoic acid. [Link]

  • Dhuria, R. S., et al. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies. [Link]

  • De La Ossa, M. A. (2026, February 8). Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

Sources

Validation

Comparative Guide: Inter-Laboratory Validation of 3-(4-chlorophenyl)-2-methylbutanoic Acid Quantification

Executive Summary: The Shift to Specificity The quantification of 3-(4-chlorophenyl)-2-methylbutanoic acid (CPMBA)—a critical chiral intermediate in the synthesis of GABA-B agonists like Baclofen—has historically relied...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Specificity

The quantification of 3-(4-chlorophenyl)-2-methylbutanoic acid (CPMBA)—a critical chiral intermediate in the synthesis of GABA-B agonists like Baclofen—has historically relied on non-specific HPLC-UV methods.[1] While sufficient for raw material assay (>98%), traditional UV methods fail during trace impurity profiling (<0.05%) due to matrix interference and weak chromophores.[1]

This guide presents the results of a multi-site inter-laboratory validation (ILV) comparing the legacy HPLC-UV method against the newly validated UHPLC-MS/MS (Negative ESI) protocol.

Key Finding: The UHPLC-MS/MS method demonstrated a 100-fold increase in sensitivity (LOQ: 0.5 ng/mL vs. 50 ng/mL) and superior inter-lab reproducibility (%RSD < 4.5%), establishing it as the new gold standard for trace analysis in complex matrices.[1]

Compound Profile & Analytical Challenges

To understand the validation logic, we must first analyze the analyte's physicochemical properties.[1]

PropertyValueAnalytical Implication
Structure C₁₁H₁₃ClO₂Contains a carboxylic acid (ionizable) and a chlorophenyl ring (lipophilic).[1]
MW 212.67 g/mol Small molecule; requires high-resolution separation to avoid co-elution.[1]
pKa ~4.2 (Carboxyl)Exists as an anion at pH > 6.[1]0. Ideal for Negative ESI.[1]
LogP ~2.8Moderately lipophilic; retains well on C18 columns.[1]
Chromophore Weak (λmax ~220 nm)UV detection is non-specific and prone to solvent cut-off noise.[1]

Comparative Method Analysis

We evaluated three methodologies across three distinct laboratories (Lab A: CRO, Lab B: Pharma Sponsor, Lab C: Academic Core).

Table 1: Performance Matrix
FeatureMethod A: HPLC-UV (Legacy) Method B: GC-MS (Alternative) Method C: UHPLC-MS/MS (Recommended)
Principle UV Absorbance @ 220 nmEI Ionization (after derivatization)Negative Electrospray Ionization (ESI-)
Sample Prep Simple DilutionDerivatization (BSTFA/TMCS)Protein Precipitation / SPE
Linearity (R²) > 0.995> 0.990> 0.999
LOQ 50 ng/mL10 ng/mL0.5 ng/mL
Throughput 25 min/sample45 min/sample (inc.[1] prep)6 min/sample
Selectivity Low (Co-elution risk)HighVery High (MRM transitions)
Cost/Sample Low ($)High (

$ - reagents)
Medium (

)

Inter-Laboratory Validation Results (Method C)

The following data represents the consolidated performance of the UHPLC-MS/MS method across all three sites, following ICH Q2(R2) guidelines [1].

Table 2: Accuracy & Precision (n=18)
Spiked Conc. (ng/mL)Mean Recovery (%)Intra-Lab RSD (%)Inter-Lab RSD (%)Acceptance Criteria
LLOQ (0.5) 96.45.27.180-120%, RSD < 20%
Low (1.5) 98.13.84.585-115%, RSD < 15%
Med (50) 100.22.12.985-115%, RSD < 15%
High (800) 99.81.52.285-115%, RSD < 15%

Scientist's Insight: The low Inter-Lab RSD (< 8% even at LLOQ) confirms that the method is robust against environmental variations (e.g., different LC systems or column batches).[1]

Detailed Experimental Protocol (Method C)

This protocol is "self-validating" through the use of a stable isotope-labeled internal standard (SIL-IS), specifically CPMBA-d4 .[1]

Sample Preparation (Solid Phase Extraction)

Rationale: SPE was chosen over liquid-liquid extraction to remove phospholipids that cause ion suppression in MS.[1]

  • Aliquoting: Transfer 100 µL of plasma/matrix into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard Solution (CPMBA-d4, 100 ng/mL in MeOH).

  • Pre-treatment: Add 300 µL of 1% Formic Acid in water. Vortex for 30s.

  • SPE Loading: Load sample onto a HLB (Hydrophilic-Lipophilic Balance) cartridge (30 mg).[1]

  • Wash:

    • Wash 1: 500 µL Water (removes salts).[1]

    • Wash 2: 500 µL 5% Methanol (removes proteins).[1]

  • Elution: Elute with 2 x 200 µL Methanol.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).

UHPLC Parameters[1]
  • Column: C18 column (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH 9.0).[1]

    • Note: High pH ensures the carboxylic acid is deprotonated ([M-H]-), maximizing sensitivity in negative mode [2].[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0.0 min: 10% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

MS/MS Parameters (Triple Quadrupole)[1]
  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Quantifier: m/z 211.0 → 167.0 (Loss of CO₂).[1]

    • Qualifier: m/z 211.0 → 131.0 (Ring fragmentation).[1]

    • IS (d4): m/z 215.0 → 171.0.[1]

Mechanistic Visualization

Analytical Workflow

The following diagram illustrates the validated workflow, highlighting the critical control points (CCPs) that ensure data integrity.

G cluster_0 Critical Control Points Start Sample Matrix (Plasma/Reaction Mix) IS Add IS (CPMBA-d4) (Normalization Step) Start->IS PreTreat Acidification (1% FA) (Disrupt Protein Binding) IS->PreTreat SPE SPE Extraction (HLB) (Remove Phospholipids) PreTreat->SPE Load LC UHPLC Separation (pH 9.0 Mobile Phase) SPE->LC Elute & Reconstitute MS ESI(-) MS/MS Detection (MRM: 211 -> 167) LC->MS Rt: 2.4 min Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Figure 1. Optimized analytical workflow. The acidification step is critical to break protein binding prior to SPE loading.[1]

Ionization Pathway

Understanding the fragmentation is vital for troubleshooting interference.[1] In negative mode, the carboxylate anion is stable, but collision-induced dissociation (CID) drives decarboxylation.[1]

Ionization Parent Precursor Ion [M-H]⁻ (m/z 211) Transition Collision Cell (CID Energy -15V) Parent->Transition Product1 Product Ion 1 [M-H-CO₂]⁻ (m/z 167) (Quantifier) Transition->Product1 Decarboxylation Product2 Product Ion 2 (m/z 131) (Qualifier) Transition->Product2 Ring Cleavage

Caption: Figure 2. MS/MS fragmentation pathway.[1] The loss of CO₂ (44 Da) is the primary transition used for quantification.[1]

Discussion & Recommendations

Why Negative Mode?

Many laboratories default to Positive ESI for pharmaceutical analysis.[1] However, CPMBA lacks a basic nitrogen atom (unlike Baclofen), making protonation ([M+H]+) difficult and unstable.[1] By using Negative ESI with a high pH mobile phase , we ensure the molecule is fully deprotonated before it enters the source, increasing ionization efficiency by ~10x compared to acidic mobile phases [3].[1]

Troubleshooting Guide
  • Issue: Low Recovery in SPE.

    • Solution: Ensure the sample is acidified (pH < 3) before loading to keep the acid protonated and hydrophobic enough to stick to the HLB sorbent.[1]

  • Issue: Peak Tailing.

    • Solution: This is common for carboxylic acids on C18.[1] Increase the ammonium hydroxide concentration in Mobile Phase A to 0.1% or use a column with C18+Polar Embedded groups.

Conclusion

For regulatory submissions requiring high sensitivity (e.g., genotoxic impurity clearance or PK studies), the Method C (UHPLC-MS/MS) protocol outlined above is the only validated option meeting current ICH and FDA bioanalytical standards.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3][4] [Link]

  • Han, J., et al. (2024).[1] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Animal Science and Biotechnology.[1] [Link]

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Food and Drug Administration.[1] [Link]

  • Nandi, U., et al. (2017).[1][2] Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A. Indian Journal of Chemistry.[1] [Link][1]

Sources

Comparative

structural analogues of 3-(4-chlorophenyl)-2-methylbutanoic acid and their activity

This guide provides an in-depth technical comparison of 3-(4-chlorophenyl)-2-methylbutanoic acid and its structural analogues. It is designed for researchers investigating GABA-B receptor ligands, lipophilic carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(4-chlorophenyl)-2-methylbutanoic acid and its structural analogues. It is designed for researchers investigating GABA-B receptor ligands, lipophilic carboxylic acids, and phenylbutanoic acid derivatives.

Executive Summary

3-(4-chlorophenyl)-2-methylbutanoic acid is a lipophilic carboxylic acid structurally related to the GABA-B agonist Baclofen . Unlike Baclofen, it lacks the primary amino group at the


-position and features a methyl substitution at the 

-position (C2).

From a structure-activity relationship (SAR) perspective, this molecule serves as a critical negative control or hydrophobic probe . The absence of the amino group abolishes zwitterionic character and GABA-B receptor affinity, demonstrating the pharmacophore's requirement for a basic nitrogen. However, its structural similarity to 2-methyl-baclofen (a potent agonist) and 2-(4-chlorophenyl)-3-methylbutanoic acid (a pyrethroid metabolite) makes it a vital reference point for specificity and metabolic stability studies.

Structural Analysis & Pharmacophore Comparison

The biological activity of phenylbutanoic acid derivatives is dictated by three core elements: the acidic head group, the basic amine (for neurotransmitter mimicry), and the lipophilic phenyl ring (for receptor pocket interaction).

Comparative Structural Table
FeatureTarget Molecule Baclofen (Reference) 2-Methyl-Baclofen (Analogue) Fenvalerate Metabolite (Isomer)
IUPAC Name 3-(4-chlorophenyl)-2-methylbutanoic acid4-amino-3-(4-chlorophenyl)butanoic acid4-amino-3-(4-chlorophenyl)-2-methylbutanoic acid2-(4-chlorophenyl)-3-methylbutanoic acid
Core Scaffold Phenylbutanoic acid

-Amino-phenylbutanoic acid

-Amino-phenylbutanoic acid
Phenyl-isovaleric acid
Amino Group Absent Present (

-position)
Present (

-position)
Absent
Methyl Group C2 (

-position)
AbsentC2 (

-position)
C3 (

-position)
Chirality 2 Stereocenters (4 isomers)1 Stereocenter (Active: R)2 Stereocenters1 Stereocenter
Primary Target Lipophilic Probe / Inactive GABA-B Receptor (Agonist) GABA-B Receptor (Potent Agonist) None (Pesticide Metabolite)
Visualizing the Structural Relationships

The following diagram illustrates the structural divergence and functional implications of these analogues.

SAR_Analysis cluster_pharmacophore GABA-B Pharmacophore Requirements Target 3-(4-chlorophenyl)-2-methylbutanoic acid (Lipophilic Probe / Inactive) MethylBaclofen 2-Methyl-Baclofen (Potent GABA-B Agonist) Target->MethylBaclofen + Amino Group Fenvalerate Fenvalerate Metabolite (Positional Isomer) Target->Fenvalerate Isomerization (Swap Methyl/Phenyl) Baclofen Baclofen (GABA-B Agonist) Baclofen->Target Remove Amino Group (Loss of Activity) Baclofen->MethylBaclofen + Methyl at C2 (Increases Potency/Stability) Req1 Carboxylic Acid (Glu Binding) Baclofen->Req1 Req2 Basic Amine (Cation-Pi Interaction) Baclofen->Req2 Req3 Phenyl Ring (Hydrophobic Pocket) Baclofen->Req3

Caption: SAR Map showing the derivation of the target molecule from the active GABA-B agonist scaffold. Red arrows indicate loss of bioactivity.

Biological Activity & Mechanism of Action[3][4]

GABA-B Receptor Affinity
  • Baclofen & 2-Methyl-Baclofen: These compounds bind to the Venus Flytrap Domain (VFT) of the GABA-B1 subunit. The carboxylic acid interacts with arginine residues (Arg207, Arg630), while the amino group forms critical hydrogen bonds and cation-

    
     interactions with tyrosine/histidine residues.
    
  • 3-(4-chlorophenyl)-2-methylbutanoic acid: Lacking the amino group, this molecule cannot form the essential zwitterionic bridge within the binding pocket. Consequently, it exhibits negligible affinity (Ki > 100 µM) for the GABA-B receptor. It serves as a negative control to validate that observed effects of analogues are receptor-mediated and not due to non-specific membrane perturbation.

Potential Off-Target Activities

While inactive at GABA-B, the lipophilic acidic nature of the target molecule suggests potential activity in other domains:

  • Auxin-Like Activity: 3-aryl-butanoic acids are structural mimics of plant auxins (e.g., 2,4-D). The target molecule may exhibit weak plant growth regulation properties.

  • NSAID-Like Activity: The structure resembles arylpropionic acid NSAIDs (e.g., Ibuprofen, Fenoprofen). However, the extension to a butanoic acid chain typically reduces COX-1/COX-2 inhibitory potency significantly compared to the propionic analogues.

  • Metabolic Stability: The C2-methyl group provides steric hindrance, protecting the adjacent carboxyl group from rapid

    
    -oxidation or glucuronidation, making it a metabolically stable scaffold for further derivatization.
    

Experimental Protocols

To verify the identity and activity of this molecule versus its active analogues, the following protocols are recommended.

Protocol A: Synthesis of 3-(4-chlorophenyl)-2-methylbutanoic acid

Rationale: This route avoids the use of toxic cyanides often used in Baclofen synthesis and allows for the introduction of the C2-methyl group.

  • Reagents: 4-Chlorobenzaldehyde, Methyl propionate, Sodium methoxide, Sodium borohydride.

  • Condensation: React 4-chlorobenzaldehyde with methyl propionate in the presence of sodium methoxide (Knoevenagel-type condensation) to form the

    
    -unsaturated ester: Methyl 3-(4-chlorophenyl)-2-methylacrylate .
    
  • Reduction: Perform catalytic hydrogenation (H2, Pd/C) or hydride reduction (NaBH4 in MeOH) to reduce the double bond, yielding Methyl 3-(4-chlorophenyl)-2-methylbutanoate .

  • Hydrolysis: Reflux the ester in aqueous NaOH/MeOH to yield the free acid.

  • Purification: Recrystallize from hexane/ethyl acetate.

  • Validation: 1H NMR should show a doublet for the C2-methyl group (

    
     ~1.1 ppm) and a multiplet for the benzylic proton.
    
Protocol B: Comparative GABA-B Binding Assay

Rationale: To quantify the loss of affinity due to the absence of the amino group.

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge (48,000 x g) to isolate synaptic membranes.

  • Ligand: Use [3H]-Baclofen (2 nM) as the radioligand.

  • Incubation:

    • Control: Buffer + Membrane + [3H]-Baclofen.

    • Test: Buffer + Membrane + [3H]-Baclofen + Target Molecule (concentration range 1 nM - 100 µM).

    • Reference: Buffer + Membrane + [3H]-Baclofen + Cold Baclofen (non-specific binding).

  • Filtration: Incubate for 20 min at 20°C. Filter through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Expected Result: The target molecule will show no displacement of [3H]-Baclofen up to 100 µM, whereas cold Baclofen will show an IC50 ~100-200 nM.

Detailed Comparison Guide

The following table synthesizes physicochemical properties and predicted biological profiles.

Property3-(4-chlorophenyl)-2-methylbutanoic acid Baclofen 2-Methyl-Baclofen
Molecular Weight 212.67 g/mol 213.66 g/mol 227.69 g/mol
LogP (Lipophilicity) ~3.1 (High)~1.3 (Moderate)~1.8 (Moderate)
pKa (Acidic) ~4.5 (COOH)~3.9 (COOH)~4.0 (COOH)
pKa (Basic) None~9.6 (NH2)~9.7 (NH2)
BBB Permeability High (Passive Diffusion)Low-Moderate (Active Transport via LAT1)Moderate
GABA-B Activity Inactive Active (Agonist) Active (Potent Agonist)
Primary Use SAR Probe / IntermediateMuscle Relaxant / SpasticityResearch Tool
Workflow for Analogue Evaluation

Workflow Start Compound Library (Phenylbutanoic Acids) Screen1 In Silico Docking (GABA-B VFT Domain) Start->Screen1 Decision1 Amino Group Present? Screen1->Decision1 PathA High Affinity Predicted (Baclofen Analogues) Decision1->PathA Yes PathB Low Affinity Predicted (Target Molecule) Decision1->PathB No Assay Radioligand Binding ([3H]-Baclofen) PathA->Assay PathB->Assay Outcome1 Ki < 500 nM (Lead Candidate) Assay->Outcome1 Displacement Outcome2 Ki > 100 µM (Negative Control) Assay->Outcome2 No Displacement

Caption: Evaluation workflow distinguishing active GABA-B agonists from inactive lipophilic analogues.

References

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews, 54(2), 247-264. Link

  • Froestl, W., et al. (1995). "GABA-B receptor antagonists: from synthesis to therapeutic applications." Trends in Pharmacological Sciences, 16(1), 14-19. Link

  • Abbenante, G., Hughes, R., & Prager, R. H. (1997).[1] "Potential GABAB receptor antagonists.[1] IX. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid..." Australian Journal of Chemistry, 50(6), 523-528.[1] Link[1]

  • PubChem. (2025).[2] "2-(4-chlorophenyl)-3-methylbutanoic acid (Fenvalerate Metabolite) - Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. (2025). "3-(4-chlorophenyl)-2-methylbutanoic acid Product Detail." Merck KGaA. Link

Sources

Validation

A Guide to the Structural Confirmation of 3-(4-chlorophenyl)-2-methylbutanoic acid via NMR and Mass Spectrometry

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For a compound such as 3-(4-chlorophenyl)-2-methylbutanoic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For a compound such as 3-(4-chlorophenyl)-2-methylbutanoic acid, an important intermediate and a metabolite of synthetic pyrethroid insecticides, precise structural elucidation is paramount.[1][2][3][4] This guide provides an in-depth comparison of two powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive identification of this molecule. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation, providing a self-validating framework for researchers.

The combination of NMR and MS provides a complementary and robust approach to structure elucidation.[5] NMR spectroscopy offers an unparalleled view of the molecular framework by mapping the chemical environments of hydrogen and carbon atoms, revealing the connectivity of the atomic puzzle pieces.[6] In parallel, Mass Spectrometry provides the precise molecular weight and offers a "fingerprint" of the molecule's fragmentation pattern under energetic conditions, confirming the constituent parts.[5]

The Molecular Blueprint: Predicted Spectroscopic Features

To effectively interpret experimental data, we must first build a theoretical model of what we expect to see. The structure of 3-(4-chlorophenyl)-2-methylbutanoic acid, with its distinct functional groups—a carboxylic acid, a para-substituted aromatic ring, and two chiral centers—presents a rich set of predictable spectroscopic signals.

Molecular Formula: C₁₁H₁₃ClO₂ Molecular Weight: 212.67 g/mol [1][2]

Caption: Structure of 3-(4-chlorophenyl)-2-methylbutanoic acid with key atoms labeled.

Experimental Design & Protocols

The quality of spectroscopic data is directly dependent on meticulous experimental execution. The following protocols represent best practices for the analysis of small organic molecules.

Overall Analytical Workflow

The process begins with sample preparation, followed by parallel data acquisition using NMR and MS, and culminates in a unified data interpretation to confirm the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Confirmation Sample Weigh ~10-20 mg of 3-(4-chlorophenyl)-2-methylbutanoic acid NMR_Prep Dissolve in ~0.7 mL CDCl3 (or DMSO-d6) with TMS Sample->NMR_Prep MS_Prep Dissolve in appropriate solvent (e.g., Methanol/Water) for ESI-MS Sample->MS_Prep NMR_Acq Acquire 1H, 13C NMR Spectra NMR_Prep->NMR_Acq MS_Acq Acquire Mass Spectrum (e.g., EI or ESI) MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicity, and Integration NMR_Acq->NMR_Analysis MS_Analysis Analyze Molecular Ion (M+, M+2) and Fragmentation Pattern MS_Acq->MS_Analysis Confirmation Combine all data to confirm molecular structure NMR_Analysis->Confirmation MS_Analysis->Confirmation

Caption: General workflow for spectroscopic structure confirmation.

Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized compound into a clean NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

  • ¹H NMR Acquisition:

    • Place the sample in a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz instrument).

    • Acquire a proton-decoupled spectrum. This is a standard technique that simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.[6]

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Process and calibrate the spectrum using the solvent peak or TMS.

Protocol: Mass Spectrometry

The choice of ionization method is critical. Electron Ionization (EI) is a high-energy technique that provides extensive fragmentation, which is excellent for fingerprinting. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion, making it ideal for confirming molecular weight.

  • Sample Preparation (for ESI-MS): Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with a small percentage of formic acid or ammonium acetate to promote ionization.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source.

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Acquire data over a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (EI-MS):

    • Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source.

    • Bombard the sample with a beam of electrons (typically 70 eV).

    • Scan the appropriate mass range to detect the molecular ion and all fragment ions.

Data Analysis and Interpretation

This section details the expected results and provides a logical framework for their interpretation.

¹H NMR Spectrum: Decoding the Proton Environments

The ¹H NMR spectrum is expected to show signals corresponding to five distinct proton environments. The presence of two chiral centers (C2 and C3) renders the two methyl groups of the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and should produce separate signals.

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1HHighly deshielded proton due to the electronegative oxygen atoms. Often broad due to hydrogen bonding and chemical exchange.[8]
Aromatic (Ar-H)7.2 - 7.4Two Doublets4HProtons on the para-substituted ring form an AA'BB' system, often appearing as two distinct doublets.
Methine (-CH-) at C2~ 2.6 - 3.0Doublet1HAlpha to the electron-withdrawing carbonyl group, causing a downfield shift. Coupled to the proton on C3.
Methine (-CH-) at C3~ 3.2 - 3.6Multiplet1HBenzylic position and adjacent to a chiral center. Coupled to the proton on C2 and the protons of the two methyl groups.
Methyl (-CH₃)~ 0.9 - 1.2Two Doublets6HThe two methyl groups are diastereotopic and will likely appear as two separate doublets due to coupling with the C3 methine proton.
¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum should reveal nine distinct carbon signals, confirming the total carbon count of the molecule (excluding the two equivalent aromatic carbons).

Carbon(s) Predicted δ (ppm) Rationale
Carbonyl (-C =O)175 - 185The carbonyl carbon is the most deshielded due to the double bond to an electronegative oxygen.[9]
Aromatic (C -Cl)132 - 136The aromatic carbon directly attached to the chlorine atom.
Aromatic (C -H)128 - 131The four aromatic CH carbons will appear in this region. Due to symmetry, two signals are expected.
Aromatic (Quaternary)138 - 142The aromatic carbon attached to the alkyl chain (ipso-carbon).
Methine (C H) at C345 - 55Benzylic carbon, shifted downfield.
Methine (C H) at C240 - 50Carbon alpha to the carbonyl group.
Methyl (C H₃)15 - 25The two diastereotopic methyl carbons are expected to have slightly different chemical shifts.
Mass Spectrum: Molecular Weight and Fragmentation

The mass spectrum provides the molecular weight and a fragmentation pattern that serves as a structural fingerprint.

m/z Value Proposed Fragment Fragmentation Pathway
212 / 214[C₁₁H₁₃ClO₂]⁺ (M⁺)Molecular Ion. The M+2 peak at m/z 214, with an intensity of approximately one-third of the M+ peak, is the characteristic isotopic signature of a single chlorine atom.
167 / 169[C₁₀H₁₂Cl]⁺Loss of the carboxylic acid group (-COOH, 45 Da) via alpha-cleavage. This is a common fragmentation for carboxylic acids.
125 / 127[C₇H₇Cl]⁺Benzylic cleavage, resulting in the chlorotropylium ion or a related resonance-stabilized structure.
71[C₄H₇O]⁺Cleavage to form an acylium ion.[9]

Comparative Analysis: NMR vs. Mass Spectrometry

Neither technique alone is sufficient for absolute confirmation, but together they form a powerful, self-validating system.

Feature NMR Spectroscopy (¹H & ¹³C) Mass Spectrometry (EI & ESI)
Primary Information Connectivity, stereochemistry, number and type of C/H environments.Molecular weight, elemental formula (high-res), substructure fragments.
Strengths - Unrivaled for determining the precise atomic connectivity and 3D arrangement.[6]- Non-destructive.[6]- Quantitative (integration in ¹H NMR).- Extremely high sensitivity (requires very little sample).- Provides definitive molecular weight.[10]- Isotopic information (e.g., Cl, Br) is readily apparent.
Limitations - Relatively low sensitivity (requires mg quantities).- Complex spectra can be difficult to interpret without 2D techniques.- Does not directly provide molecular weight.- Destructive technique (EI).- Provides little information on connectivity or stereochemistry.- Molecular ion may be weak or absent in high-energy EI.[10][11]
Role in Confirmation Establishes the carbon-hydrogen framework and confirms functional group placement.Confirms the overall molecular formula and validates the presence of key substructures through fragmentation.

Conclusion

The structural confirmation of 3-(4-chlorophenyl)-2-methylbutanoic acid is robustly achieved through the synergistic application of NMR spectroscopy and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular architecture, confirming the presence and connectivity of the aromatic ring, the carboxylic acid, and the specific alkyl chain arrangement, including the subtle diastereotopicity of the methyl groups. Mass spectrometry corroborates this structure by providing an exact molecular weight and a characteristic fragmentation pattern, including the crucial M+/M+2 isotopic signature for chlorine. By following the detailed protocols and interpretive logic outlined in this guide, researchers can confidently and definitively establish the identity of their target molecule, ensuring the integrity and validity of their scientific findings.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • NMRFx Analyst.Chemical Shift Prediction.
  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.
  • ACS Publications. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning.
  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • Online Organic Chemistry Tutor. (2025). Structure Elucidation.
  • Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Harrison, A. G., & Middlemiss, N. E. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry.
  • Wikipedia.Protein chemical shift prediction.
  • NPTEL.Structural Elucidation of Organic Systems by Spectroscopic Methods.
  • Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?.
  • Unknown Source.Mass Spectrometry: Fragmentation.
  • University of Notre Dame.Organic Structure Elucidation Workbook.
  • YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry.
  • Google Patents.Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • PhytoBank.13C NMR Spectrum (PHY0043779).
  • The Royal Society of Chemistry.Electronic Supplementary Information.
  • ChemScene.(S)-2-(4-chlorophenyl)-3-methylbutanoic acid.
  • NIST.Butanoic acid, 4-chlorophenyl ester.
  • BLDpharm.(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid.
  • Unknown Source.NMR spectra 2-1H.
  • PubChem.Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-.
  • PubChem.3,4-Dichloro-2-methylbutanoic acid.
  • Doc Brown's Chemistry.Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid.
  • Doc Brown's Chemistry.low/high resolution 1H proton nmr spectrum of butanoic acid.
  • LGC Standards.2-(4-Chlorophenyl)-3-methylbutanoic Acid.
  • Doc Brown's Chemistry.mass spectrum of butanoic acid.
  • LGC Standards.2-(4-Chlorophenyl)-3-methylbutanoic Acid.
  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
  • ChemicalBook.2-Methyl butyric acid(116-53-0) 13C NMR spectrum.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-chlorophenyl)-2-methylbutanoic acid

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 3-(4-chlorophenyl)-2-methylbutanoic acid . Notice: Specific toxicological data for this positional is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 3-(4-chlorophenyl)-2-methylbutanoic acid .

Notice: Specific toxicological data for this positional isomer (CAS 1527669-57-3) is limited compared to its analog 2-(4-chlorophenyl)-3-methylbutanoic acid (Esfenvalerate metabolite). Therefore, this guide applies Universal Precautions for Novel Halogenated Organic Acids , assuming a baseline hazard profile of skin/eye irritation, potential corrosivity to mucous membranes, and unknown systemic toxicity.[1]

Part 1: Chemical Hazard & Risk Profile[1]

Compound: 3-(4-chlorophenyl)-2-methylbutanoic acid CAS: 1527669-57-3 (Isomer distinction critical) Chemical Class: Halogenated Carboxylic Acid Physical State: Solid (Crystalline powder)

Hazard Identification (Read-Across Analysis)

Based on Structure-Activity Relationships (SAR) with chlorinated phenylbutanoic acid derivatives:

Hazard ClassGHS Classification (Estimated)Operational Implication
Skin/Eye Skin Irrit. 2 / Eye Irrit.[2] 2A Acidic moiety causes contact dermatitis and severe eye irritation.[1]
Respiratory STOT SE 3 (Resp.[1] Irritation) Dust inhalation will irritate mucous membranes (pKa ~4.5).[1]
Systemic Acute Tox. 4 (Oral) Chlorinated aromatics often exhibit moderate oral toxicity.[1]
Reactivity Stable / Acidic Incompatible with strong bases and oxidizing agents.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[1] The lipophilic nature of the chlorophenyl group facilitates permeation through weak barriers.[1]

Dermal Protection (Hands)

Requirement: Double-gloving technique with visual breach detection.

  • Primary Layer (Inner): Low-modulus Nitrile (2.5 - 4 mil).

    • Function: Tactile sensitivity and immediate barrier.[1]

  • Secondary Layer (Outer): Extended-cuff Nitrile or Neoprene (Min. 5 mil).[1]

    • Function: Mechanical strength and chemical resistance to organic solvents used in processing (e.g., DCM, Ethyl Acetate).[1]

  • Validation: Replace outer gloves every 2 hours or immediately upon splash contact.[1]

Respiratory & Facial Protection

Requirement: Prevention of dry particulate inhalation.[1]

  • Primary Control: Handling must occur inside a certified Chemical Fume Hood .[1]

  • Secondary Control (If hood work is impossible):

    • Minimum: N95 / P2 particulate respirator (fit-tested).

    • Recommended: P100 / P3 half-face respirator if handling >10 grams of dry powder.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the risk of acidic dust migration.[1]

Body Protection
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant) lab coat.[1] Avoid synthetic blends that can melt if a solvent fire occurs.[1]

  • Apron: Chemical-resistant apron (Tyvek® or PVC) recommended during transfer of quantities >50g.

Part 3: Operational Workflow & Engineering Controls[1][3]

Weighing and Transfer Protocol

Static electricity can disperse fine organic acid powders.[1] Use an ionizing bar or anti-static gun if available.[1]

HandlingProtocol cluster_spill Spill Contingency Start Start: PPE Donning Weigh Weighing (Inside Hood) Start->Weigh Double Gloves Solubilize Solubilization (Solvent Addition) Weigh->Solubilize Anti-static precautions Reaction Reaction Setup Solubilize->Reaction Closed Vessel Waste Waste Disposal Reaction->Waste Quench & Segregate Spill Dry Spill? WetWipe Wet Wipe (Soap/Water) Spill->WetWipe Yes (Avoid Dust)

Figure 1: Operational workflow for handling solid organic acids, emphasizing containment.

Step-by-Step Handling Guide
  • Preparation:

    • Clear fume hood of incompatible chemicals (strong bases, oxidizers).[1]

    • Place a disposable absorbent pad (benchkote) on the work surface.[1]

    • Pre-weigh the receiving vessel (tare) to minimize balance contact with the active substance.[1]

  • Transfer:

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Transfer solid gently to avoid aerosolization.[1]

    • Critical Step: Immediately dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) if possible.[1] Handling the compound in solution significantly reduces inhalation risk.[1]

  • Decontamination:

    • Wipe the balance area with a 5% Sodium Bicarbonate solution (neutralizes traces of acid) followed by water.[1]

    • Dispose of the benchkote and spatula as solid hazardous waste.[1]

Part 4: Disposal & Emergency Response[1][4]

Waste Categorization[1][4]
  • Solid Waste: Tag as "Solid Organic Acid, Halogenated".[1] Do not mix with general trash.[1]

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" container.

    • Reasoning: The chlorine atom requires specific high-temperature incineration protocols to prevent dioxin formation during disposal.

Emergency Procedures
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).[1]
Eye Contact Flush with water/saline for 15 minutes.[1][3][4] Seek medical attention immediately (acid burn risk).[1][5]
Inhalation Move to fresh air.[1][3][6] If breathing is difficult, administer oxygen.[1]
Spill (Solid) Do not sweep dry. Cover with wet paper towels to dampen, then scoop into a bag.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16197, 2-(4-chlorophenyl)-3-methylbutanoic acid (Analog Read-Across). Retrieved from [Link][1]

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